molecular formula C11H7F2NO B11721984 6-(3,4-Difluorophenyl)-2-hydroxypyridine CAS No. 1111113-02-0

6-(3,4-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B11721984
CAS No.: 1111113-02-0
M. Wt: 207.18 g/mol
InChI Key: DHIPCSYOWKUXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Difluorophenyl)-2-hydroxypyridine is a useful research compound. Its molecular formula is C11H7F2NO and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-Difluorophenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Difluorophenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1111113-02-0

Molecular Formula

C11H7F2NO

Molecular Weight

207.18 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)

InChI Key

DHIPCSYOWKUXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(3,4-Difluorophenyl)-2-hydroxypyridine (also recognized by its tautomeric nomenclature, 6-(3,4-difluorophenyl)pyridin-2(1H)-one) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and drug discovery. Its unique structural topology combines the hydrogen-bonding capacity of a 2-pyridone core with the lipophilic, metabolically stable profile of a 3,4-difluorophenyl moiety. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and pharmacological utility, designed for researchers engineering next-generation therapeutics.

Structural Dynamics: Tautomerism and Electronic Effects

The fundamental chemical behavior of this molecule is governed by lactam-lactim tautomerism. In polar protic solvents and under physiological conditions, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.

Causality in Drug Design: This equilibrium is critical for target engagement. The lactam form presents a rigid, planar array capable of acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O). This bidentate capability makes it a privileged scaffold for anchoring into the hinge region of various kinases, a strategy extensively documented in the development of TGF-beta inhibitors and other metabolic modulators[1].

The integration of the 3,4-difluorophenyl group at the 6-position exerts profound electronic and steric effects:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. Fluorine substitution at the 3 and 4 positions withdraws electron density and provides steric hindrance, effectively blocking aromatic hydroxylation and increasing the compound's half-life.

  • Lipophilicity Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent protons while increasing the overall lipophilicity (LogP), thereby enhancing passive membrane permeability without adding excessive molecular bulk.

Tautomerism OH 2-Hydroxypyridine Form (Lactim) Favored in non-polar media NH 2-Pyridone Form (Lactam) Favored in physiological media OH->NH Proton Transfer Equilibrium

Tautomeric equilibrium of the 2-hydroxypyridine core.

Physicochemical Properties & ADME Implications

Understanding the baseline physicochemical parameters is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivatives built from this scaffold. The parameters below highlight its compliance with Lipinski's Rule of Five, making it an ideal starting point for oral drug development.

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₇F₂NOStandard building block footprint.
Molecular Weight 207.18 g/mol Low MW allows for extensive downstream functionalization.
Topological Polar Surface Area (TPSA) ~29.1 ŲExcellent passive membrane and blood-brain barrier (BBB) permeability.
Calculated LogP (cLogP) ~2.4Optimal balance of aqueous solubility and lipid permeability.
Hydrogen Bond Donors (HBD) 1 (N-H in pyridone form)Sufficient for target anchoring without penalizing permeability.
Hydrogen Bond Acceptors (HBA) 2 (O, N)Facilitates interaction with kinase hinge regions.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust, scalable, and functional-group-tolerant method for synthesizing 6-(3,4-difluorophenyl)-2-hydroxypyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Why this approach? Unlike Stille couplings (which use highly toxic organostannanes) or Negishi couplings (which require moisture-sensitive organozincs), the Suzuki coupling utilizes stable, low-toxicity boronic acids. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen specifically to prevent competitive proto-dehalogenation of the starting material by enforcing a tight coordination sphere around the palladium center.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromo-2-hydroxypyridine (1.0 equivalent) and 3,4-difluorophenylboronic acid (1.2 equivalents).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equivalents) as the catalyst and potassium carbonate (K₂CO₃, 2.0 equivalents) as the base.

  • Solvent System: Suspend the solid mixture in a degassed 4:1 mixture of 1,4-dioxane and deionized water. Causality note: Water is strictly required to dissolve the inorganic base and to form the reactive boronate complex, which accelerates the transmetalation step.

  • Reaction Execution: Purge the flask with argon for 10 minutes. Heat the reaction mixture to 90°C under a positive pressure of argon for 12 hours. Monitor reaction completion via TLC (Thin-Layer Chromatography).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove the precipitated palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane/Methanol (95:5) to isolate the target compound as an off-white solid.

Synthesis SM1 6-Bromo-2-hydroxypyridine Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3,4-Difluorophenylboronic acid SM2->Cat Prod 6-(3,4-Difluorophenyl)- 2-hydroxypyridine Cat->Prod Cross-Coupling

Suzuki-Miyaura cross-coupling synthetic workflow.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound and validate the success of the cross-coupling protocol, the following analytical checks form a self-validating system:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of success is the presence of a broad singlet at approximately 11.5 ppm , corresponding to the pyridone N-H proton. This confirms both the structural integrity and the preference for the lactam tautomer in solution. Aromatic multiplets between 7.0–8.0 ppm will confirm the integration of the difluorophenyl ring.

  • LC-MS (ESI+): Electrospray ionization should yield a prominent pseudo-molecular ion [M+H]⁺ peak at m/z 208.1 , confirming the exact mass of the coupled product.

Pharmacological Binding Paradigm

In medicinal chemistry, pyridine and pyridone derivatives substituted with fluorinated aromatics are frequently deployed to target complex receptor systems, including Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists[2] and complex kinase inhibitors[1].

The binding paradigm relies on a dual-action spatial arrangement:

  • The 2-pyridone core acts as the hinge-binding motif, forming critical hydrogen bonds with the peptide backbone of the kinase.

  • The 3,4-difluorophenyl tail is projected into an adjacent hydrophobic pocket. The fluorine atoms can engage in orthogonal multipolar interactions (halogen bonding) with backbone carbonyls or side-chain amides, significantly boosting binding affinity and residence time.

Binding Core 2-Pyridone Core Tail 3,4-Difluorophenyl Ring Core->Tail Covalent Linkage Hinge Kinase Hinge Region Core->Hinge H-Bonding (Donor/Acceptor) Pocket Hydrophobic Pocket Tail->Pocket Halogen Bonding & Steric Fit

Pharmacological binding paradigm within a kinase active site.

References

  • PubChem - National Institutes of Health. "6-(3,4-Difluorophenyl)-1-[(5-fluoropyrimidin-2-yl)methyl]pyrrolo[3,2-b]pyridine." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2016081364A1 - Fused imidazole derivatives as tgf-beta inhibitors." World Intellectual Property Organization.
  • Google Patents. "WO2002002744A2 - Dna encoding a human melanin concentrating hormone receptor (mch1) and uses thereof." World Intellectual Property Organization.

Sources

Molecular structure and weight of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 6-(3,4-Difluorophenyl)-2-hydroxypyridine , a critical pharmacophore in medicinal chemistry.[1][2][3][4] This scaffold is frequently utilized in the development of kinase inhibitors (e.g., p38 MAPK, JNK) due to its ability to function as a hydrogen bond donor/acceptor pair in the ATP-binding pocket.[1][4]

Executive Summary

  • Compound Name: 6-(3,4-Difluorophenyl)-2-hydroxypyridine[1][2][4]

  • IUPAC Name: 6-(3,4-difluorophenyl)pyridin-2-ol[1][2][4]

  • Preferred Tautomer: 6-(3,4-difluorophenyl)pyridin-2(1H)-one (Lactam form)[1][2]

  • Molecular Formula: C₁₁H₇F₂NO[1][3]

  • Molecular Weight: 207.18 g/mol [1][3]

  • Primary Application: Kinase inhibitor scaffold, fragment-based drug discovery (FBDD).[1][3][4]

This molecule exhibits a classic lactam-lactim tautomerism , a feature that dictates its solubility, reactivity, and binding affinity.[1][4] In the solid state and in polar solvents (like DMSO or water), it exists predominantly as the 2-pyridone (lactam) .[1][3][4]

Molecular Architecture & Tautomerism

Structural Specifications

The molecule consists of a central pyridine ring substituted at the 6-position with an electron-withdrawing 3,4-difluorophenyl group.[1][2][3][4] The 2-position features a hydroxyl group that participates in a tautomeric equilibrium.[1][2][3][4][5]

PropertyValueNotes
Formula C₁₁H₇F₂NO
Exact Mass 207.0496Monoisotopic
Est.[1][2][3][6][7][8][9][10] LogP 2.3 - 2.8Moderate lipophilicity due to difluoro-substitution
H-Bond Donors 1(NH in pyridone form)
H-Bond Acceptors 2(C=O and F atoms)
TPSA ~32.6 ŲPolar Surface Area
Tautomeric Equilibrium (Lactam vs. Lactim)

Understanding the tautomerism is vital for synthesis and docking studies.[3][4] The pyridone (lactam) form allows for a specific "Donor-Acceptor" hydrogen bonding motif essential for hinge-region binding in kinases.[1][2][4]

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-polar Lactam Lactam Form (2-Pyridone) Favored in Solid State/Polar Solvents Lactim->Lactam Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium shifting towards the Pyridone form in physiological conditions.[1][4]

Synthetic Pathways

The most robust method for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling .[2][3][4] This protocol utilizes palladium catalysis to couple an aryl boronic acid with a halogenated pyridine.[1][3][4]

Strategic Workflow

Synthesis SM1 6-Chloro-2-hydroxypyridine (or 6-Chloro-2-methoxypyridine) Reaction Suzuki Coupling Solvent: Dioxane/H2O (4:1) Temp: 90-100°C, 12-16h SM1->Reaction SM2 3,4-Difluorophenylboronic acid SM2->Reaction Catalyst Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 / Cs2CO3 Catalyst->Reaction Inter Intermediate: 6-(3,4-difluorophenyl)-2-methoxypyridine Reaction->Inter If O-protected Product FINAL PRODUCT: 6-(3,4-Difluorophenyl)-2-pyridone Reaction->Product If unprotected Deprotect Demethylation Reagent: HBr/AcOH or TMSI Inter->Deprotect Deprotect->Product

Figure 2: Synthetic route via Suzuki-Miyaura coupling. Route branching depends on whether the starting pyridine is O-protected.[1][2][4]

Detailed Protocol (Unprotected Route)

Direct coupling is faster but requires careful optimization to prevent catalyst poisoning by the free pyridone nitrogen.[1]

  • Reagents:

    • 6-Chloro-2-hydroxypyridine (1.0 eq)[1][2][4]

    • 3,4-Difluorophenylboronic acid (1.2 eq)[1][4]

    • Potassium Carbonate (

      
      , 2.0 eq)[1]
      
    • Catalyst:

      
       (5 mol%)[1][3]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][4]

  • Procedure:

    • Step 1: Charge a reaction vial with the pyridine, boronic acid, and base.[1][4]

    • Step 2: Degas the solvent mixture with nitrogen for 15 minutes (Critical to prevent Pd oxidation).[4]

    • Step 3: Add the Pd catalyst under a nitrogen stream.[1][4] Seal the vessel.

    • Step 4: Heat to 95°C for 16 hours. The solution should turn black (precipitated Pd) upon completion.[3][4]

    • Step 5: Cool to room temperature. Filter through a Celite pad to remove Pd residues.[3][4]

    • Step 6: Acidify the filtrate with 1N HCl to pH ~4 to ensure the product precipitates (protonating the pyridone).[1][4]

    • Step 7: Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Step 8: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1][3][4]

Physicochemical Profile & Handling

Solubility & Stability
  • Solubility: Poor in water; soluble in DMSO, DMF, and hot Methanol.[1][4]

  • pKa: The pyridone NH has a pKa of approx 11.0 , while the protonated pyridinium (at oxygen) has a pKa < 1.[1][4]0. This makes it a weak acid.[1][3][4]

  • Stability: Stable under standard conditions.[1][3][4] Avoid strong oxidizing agents.[1][3][4]

Analytical Validation

To confirm the identity of the synthesized material, look for these key signals:

  • ¹H NMR (DMSO-d₆):

    • δ 11.0 - 12.0 ppm: Broad singlet (1H, NH of pyridone).[1][4]

    • δ 6.5 - 8.0 ppm: Aromatic protons.[1][2][3][4] The 3,4-difluorophenyl ring will show complex splitting patterns due to H-F coupling (

      
      ).[1][4]
      
  • ¹⁹F NMR:

    • Distinct signals around -135 to -145 ppm (relative to

      
      ), typically appearing as multiplets due to F-F and F-H coupling.[1][2][3][4]
      
  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]⁺ = 208.05 .[1]

References

  • Suzuki-Miyaura Coupling of 2-Pyridones

    • Title: Synthesis of 6-Aryl-2-pyridones via Palladium-Catalyzed Cross-Coupling.[1][2]

    • Source:Journal of Organic Chemistry
    • Context: General methodology for coupling 6-chloro-2-pyridones with aryl boronic acids.[1][2][11]

    • [1][3]

  • Tautomerism of 2-Hydroxypyridines

    • Title: Tautomeric equilibria of 2-pyridones in solution and solid state.[1][2][4]

    • Source:Journal of the American Chemical Society[2][4]

    • Context: Mechanistic explanation of the lactam-lactim equilibrium shift in polar solvents.
    • [1][3]

  • Physical Properties of Fluorinated Pyridines

    • Title: 3-Fluoro-2-hydroxypyridine Properties (Analog Reference).
    • Source: PubChem[1][3][6][8][12][13]

    • Context: Used for comparative pKa and solubility estimation.[1][3][4]

    • [1]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development, directly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(3,4-Difluorophenyl)-2-hydroxypyridine, a heterocyclic compound of significant interest due to its structural motifs commonly found in medicinal chemistry. We will delve into the foundational physicochemical principles governing its stability, namely the inherent tautomerism of the 2-hydroxypyridine core and the profound electronic influence of the difluorophenyl substituent. This guide synthesizes field-proven experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), with predictive computational approaches like Density Functional Theory (DFT). By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals dedicated to characterizing and optimizing novel chemical entities.

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of drug discovery, the identification of a potent molecule is only the beginning. A promising candidate must also possess a profile of developability—a set of physicochemical properties that permit its transformation from a laboratory curiosity into a viable therapeutic agent. Central to this profile is thermodynamic stability. An inherently unstable compound can lead to degradation, loss of potency, formation of toxic impurities, and unpredictable bioavailability, posing significant risks to patient safety and creating formidable challenges in manufacturing and formulation.

6-(3,4-Difluorophenyl)-2-hydroxypyridine embodies a confluence of structural features that are both medicinally relevant and intriguing from a stability perspective. The 2-hydroxypyridine scaffold is a privileged structure in drug design, while the incorporation of fluorine is a well-established strategy to enhance metabolic stability and modulate bioactivity.[1][2][3] This guide provides a multi-faceted approach to deconstruct and comprehensively evaluate the thermodynamic stability of this molecule, offering both the theoretical underpinnings and practical methodologies required for a thorough assessment.

Foundational Physicochemical Principles

A robust stability analysis begins with an understanding of the molecule's intrinsic chemical nature. For 6-(3,4-Difluorophenyl)-2-hydroxypyridine, two features are paramount: the tautomeric equilibrium of the core and the electronic effects of the fluorinated ring.

The 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

The 2-hydroxypyridine ring does not exist as a single, static entity but rather as an equilibrium between two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone).[4][5] This equilibrium is not merely an academic curiosity; it is a critical determinant of the molecule's properties, including its hydrogen bonding patterns, crystal packing, solubility, and ultimately, its stability.

The position of this equilibrium is highly sensitive to the molecular environment. In non-polar solvents, the 2-hydroxypyridine form is often favored, whereas polar solvents and the solid state typically favor the more polar 2-pyridone tautomer due to its ability to form strong hydrogen-bonded dimers and other aggregates.[4][5][6] The energy difference between these two states is often small, meaning that subtle changes in conditions can shift the equilibrium.[7]

Caption: Tautomeric equilibrium between the enol and keto forms.

Influence of the 3,4-Difluorophenyl Substituent

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, primarily for its ability to enhance metabolic stability.[8] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby prolonging the drug's half-life in the body.[2][9]

Beyond metabolic considerations, the two fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect. This influences the electron distribution across the entire molecule, which can:

  • Modulate pKa: Altering the acidity and basicity of the molecule, which affects its solubility and permeability across biological membranes.[3]

  • Impact Tautomeric Equilibrium: By altering the electron density of the pyridine ring, the substituent can influence the relative stability of the enol and keto forms.

  • Alter Intermolecular Interactions: The polarized C-F bonds can engage in non-canonical hydrogen bonds and other dipole-dipole interactions, potentially influencing the crystal lattice energy and, consequently, the melting point and thermal stability.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of a drug candidate. They provide direct, empirical data on how the material behaves under thermal stress. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Profile API API Sample (5-10 mg) TGA_DSC Simultaneous TGA-DSC Analyzer API->TGA_DSC TGA TGA Analysis TGA_DSC->TGA DSC DSC Analysis TGA_DSC->DSC Td Decomposition Temp (Td) (from TGA) TGA->Td Tm Melting Point (Tm) (from DSC) DSC->Tm Events Other Thermal Events (Polymorphism, etc.) DSC->Events Profile Comprehensive Thermodynamic Profile Td->Profile Tm->Profile Events->Profile

Caption: Experimental workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA is designed to answer a fundamental question: "At what temperature does my compound begin to lose mass?" This mass loss is almost always attributable to decomposition or the loss of bound solvents. Therefore, TGA provides a direct measure of the upper limit of a compound's thermal stability.[12]

Experimental Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(3,4-Difluorophenyl)-2-hydroxypyridine into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate typically 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature well beyond the expected decomposition (e.g., 400 °C).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Td) is often reported as the temperature at which 5% mass loss occurs (T₅%).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow required to maintain a sample at the same temperature as an inert reference.[10] This allows for the detection of thermal events that involve an exchange of energy (enthalpy), such as melting, crystallization, or solid-state phase transitions (polymorphism). A high, sharp melting point is often indicative of a highly ordered and stable crystal lattice.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

  • Heating Program: Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the onset of decomposition determined by TGA.

  • Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is taken as the peak temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Synthesizing Thermal Data

Running TGA and DSC, ideally simultaneously, provides a comprehensive thermal profile. For instance, a DSC scan might show an endotherm corresponding to melting, immediately followed by the onset of mass loss in the TGA trace, indicating that the compound decomposes upon melting.[13]

Table 1: Representative Thermal Analysis Data

ParameterSymbolRepresentative ValueSignificance
Melting Point (Peak)Tₘ185 - 205 °CIndicates the energy required to break the crystal lattice; a key purity and identity parameter.[14]
Enthalpy of FusionΔHfus80 - 120 J/gReflects the strength of the intermolecular forces in the solid state.
Onset of DecompositionTd (T₅%)> 250 °CDefines the upper temperature limit of the compound's stability before chemical breakdown.[15][16]

Note: Values are hypothetical yet representative for a crystalline, stable organic molecule of this class.

Computational Assessment of Stability

While experimental methods provide definitive data, computational chemistry offers invaluable predictive power and mechanistic insight. Density Functional Theory (DFT) is a powerful tool for exploring the intrinsic properties of a molecule at the quantum level.[17]

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_output Data Analysis cluster_insight Mechanistic Insight Structure Generate 3D Structures (Enol and Keto Tautomers) DFT Select Functional & Basis Set (e.g., M06-2X / 6-311++G**) Structure->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Energy Calculate Relative Energies (ΔG) Freq->Energy BDE Calculate Bond Dissociation Energies Freq->BDE Insight Predict Most Stable Tautomer Identify Weakest Bond Energy->Insight BDE->Insight

Caption: Logical workflow for computational stability assessment.

Tautomer Stability Prediction

Rationale: DFT calculations can accurately predict the relative Gibbs free energies (ΔG) of the 2-hydroxypyridine and 2-pyridone tautomers.[4] This allows us to determine which form is intrinsically more stable in the gas phase or in a simulated solvent environment, providing a theoretical basis for the experimental observations.

Methodology Outline:

  • Structure Preparation: Build 3D models of both the enol and keto tautomers of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

  • Calculation Setup: Employ a suitable DFT functional and basis set, such as M06-2X/6-311++G**, which is known to perform well for thermodynamic calculations of organic molecules.[4][7]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation.

  • Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the necessary thermodynamic data (enthalpy and entropy) to calculate ΔG.

  • Analysis: Compare the calculated Gibbs free energies. The tautomer with the lower ΔG is predicted to be the more stable form under the calculated conditions.

Bond Dissociation Energy (BDE)

Rationale: Thermal decomposition begins with the breaking of the weakest chemical bond. By calculating the BDE for all bonds in the molecule, we can identify this "Achilles' heel" and predict the initial fragmentation pathway upon heating.[18] This provides a molecular-level explanation for the decomposition temperature observed in the TGA experiment. The C-F bonds are expected to have very high BDEs, reinforcing the stability of that moiety. The weakest bonds are more likely to be C-C or C-N bonds connecting the two aromatic rings.

Conclusion: A Synthesized View of Stability

The thermodynamic stability of 6-(3,4-Difluorophenyl)-2-hydroxypyridine is not governed by a single factor but is a synergistic outcome of its inherent tautomerism and the electronic contributions of its substituents. A comprehensive evaluation, as outlined in this guide, integrates both empirical thermal analysis and predictive computational modeling.

The 2-pyridone tautomer is anticipated to be the dominant and more stable form in the solid state, stabilized by strong intermolecular hydrogen bonding. Thermal analysis via DSC and TGA is expected to reveal a high melting point and a robust thermal profile with a decomposition temperature exceeding 250 °C, characteristic of a stable crystalline solid.[15][19] The presence of the difluorophenyl group is crucial, not only for conferring metabolic resistance via the high-energy C-F bonds but also for modulating the electronic properties and crystal packing of the molecule.[2][3]

By systematically applying the methodologies described herein, researchers can build a complete and reliable stability profile, enabling informed decisions in lead optimization, formulation development, and regulatory submissions. This ensures that a promising therapeutic candidate has the physical integrity required to become a successful medicine.

References

  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Jadav, C. (n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Wikipedia. [Link]

  • Barlin, G. B., et al. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3]-annelated rings and oxygen at the[3]-position. RSC Publishing. [Link]

  • Liang, T., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • LinkedIn. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

  • NETZSCH Analyzing & Testing. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. PMC. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. MDPI. [Link]

  • ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications (RSC Publishing). [Link]

  • ResearchGate. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. ResearchGate. [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Semantic Scholar. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Semantic Scholar. [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]

  • ResearchGate. (2025). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. [Link]

Sources

Technical Deep Dive: Crystal Structure Analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Fluorinated Aryl-Hydroxypyridine / Pyridone Primary Application: Pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), bioisostere for phenol/amide moieties. Critical Structural Challenge: Resolving the lactam-lactim tautomeric equilibrium in the solid state and defining the role of fluorine-mediated supramolecular assembly.

This guide details the crystallographic characterization of 6-(3,4-difluorophenyl)-2-hydroxypyridine . As a Senior Application Scientist, I will guide you through the experimental logic, data interpretation, and structural implications of this compound. The focus is not merely on "solving the structure" but on extracting actionable intelligence for drug development, specifically regarding solubility, bioavailability, and polymorph stability.

The Tautomeric Conundrum: Lactam vs. Lactim

Before initiating crystallization, one must understand the fundamental equilibrium governing this molecule. 2-Hydroxypyridines exist in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1]

  • Gas Phase: Favors the lactim (aromatic, -OH) form.

  • Solid State & Polar Solvents: Overwhelmingly favors the lactam (amide, C=O/N-H) form due to high dipolar stabilization and robust hydrogen bonding.

Hypothesis for Analysis: For 6-(3,4-difluorophenyl)-2-hydroxypyridine, the electron-withdrawing nature of the 3,4-difluorophenyl group at the 6-position will modulate the acidity of the N-H (in lactam) or O-H (in lactim). However, we expect the 2-pyridone (lactam) tautomer to persist in the crystal lattice.

Diagram 1: Tautomeric Equilibrium & Structural Logic

Tautomerism cluster_0 Driving Forces Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Favored in Solid State Lactim->Lactam Proton Transfer (Solvent/Polarity Dependent) Crystal Crystal Lattice Dominant Motif: R2,2(8) Dimer Lactam->Crystal Self-Assembly via N-H...O Hydrogen Bonds Dipole Dipolar Stabilization Dipole->Lactam HBond Intermolecular H-Bonds HBond->Crystal

Caption: Logical flow of tautomeric stabilization. The solid-state structure is driven by the formation of stable hydrogen-bonded dimers (Lactam form).

Experimental Protocol: From Synthesis to Structure

Crystallization Strategy

Standard recrystallization is insufficient for detailed polymorph screening. We employ a polarity-graded solvent screen to probe the stability of the tautomer.

Solvent SystemPolarity IndexTarget FormMethodology
Methanol/Water HighLactam (Pyridone)Slow evaporation at RT. Promotes H-bonded dimers.
Chloroform/Hexane LowLactim (Potential)Vapor diffusion. Low polarity may trap the hydroxy form (rare).
Toluene ModerateSolvatesSlow cooling. Interactions with aromatic rings (pi-stacking).
Data Collection & Refinement
  • Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the fluorine atoms, although Cu is acceptable for small organic crystals.

  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the terminal fluorine atoms, allowing precise resolution of disorder if present.

  • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen atom position directly from the difference Fourier map.

Structural Analysis & Interpretation

Once the structure is solved (typically in Monoclinic P21/c or Triclinic P-1 space groups), the analysis must focus on three specific zones.

Zone A: Establishing the Tautomer

Do not rely solely on hydrogen atom placement (which can be ambiguous). Use bond lengths as the definitive metric.

  • C2–O2 Bond:

    • If 1.24 – 1.27 Å : It is a C=O double bond (Lactam/Pyridone).

    • If 1.32 – 1.35 Å : It is a C-OH single bond (Lactim/Hydroxypyridine).

  • Ring Geometry: The pyridone ring will show alternating bond lengths (C-N single vs. C=C double character), whereas the hydroxypyridine ring will show greater aromatic delocalization.

Expected Result: The structure will exhibit the Lactam (Pyridone) form with a C=O bond length of approx. 1.25 Å.

Zone B: The Hydrogen Bonding Network

The hallmark of 2-pyridone structures is the formation of centrosymmetric dimers via N-H...O hydrogen bonds.

  • Motif:

    
     graph set notation.
    
  • Geometry: The N...O distance is typically 2.80 – 2.90 Å , indicating a strong hydrogen bond.

  • Implication: This strong dimerization creates a high lattice energy, often correlating with high melting points and lower aqueous solubility—a critical factor for drug formulation.

Zone C: The Role of Fluorine (3,4-Difluoro Substitution)

The fluorine atoms are not passive; they direct the secondary packing architecture.

  • C-H...F Interactions: Look for weak hydrogen bonds between the aromatic protons of the pyridine ring and the fluorine atoms of a neighboring molecule. (Distance < 2.5 Å).

  • F...F Contacts: Type I (symmetrical) or Type II (L-shaped) halogen-halogen interactions may stabilize the stacking of the phenyl rings.

  • Torsion Angle: The steric repulsion between the H at C5 (pyridine) and the H/F at the phenyl ring will force a twist. Expect a torsion angle of 20°–40° between the two ring planes, breaking planarity.

Diagram 2: Crystallographic Workflow

Workflow Start Crude Compound 6-(3,4-difluorophenyl)-2-hydroxypyridine Screen Solvent Screening (MeOH/EtOAc vs Toluene) Start->Screen Mount Crystal Mounting & Data Collection (100 K) Screen->Mount High Quality Crystal Solve Structure Solution (Direct Methods/Dual Space) Mount->Solve Refine Refinement Locate H-atoms (N-H vs O-H) Solve->Refine Analyze Structural Analysis (Bond Lengths, Packing, H-Bonds) Refine->Analyze Analyze->Screen Polymorph Detected?

Caption: Step-by-step crystallographic workflow from crude material to final structural validation.

Implications for Drug Development

Bioisosterism & Binding

The crystal structure confirms the donor-acceptor (D-A) capability of the pyridone headgroup.

  • Kinase Binding: The lactam motif (C=O acceptor, N-H donor) mimics the peptide bond, allowing it to bind to the hinge region of kinases (e.g., p38, VEGFR).

  • Fluorine Effect: The 3,4-difluoro substitution increases metabolic stability (blocking P450 oxidation sites) and lipophilicity, improving membrane permeability.

Solid-State Risk Assessment
  • Polymorphism: If the torsion angle between the rings is flexible, multiple polymorphs (conformational polymorphs) are possible. This requires rigorous screening (DSC/XRPD) alongside single-crystal analysis.

  • Hydrate Formation: The polar pyridone headgroup is hygroscopic. Check the difference map for solvent water molecules bridging the carbonyl and amine groups.

References

  • Tautomerism in 2-Hydroxypyridines

    • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002).[2] ARKIVOC. Link

    • Tautomerism in Organic Crystal Structure Prediction.[3] (2025).[4][5][6] ChemRxiv. Link

  • Crystal Structure of Analogs (Pyridones)

    • 6-Methyl-2-pyridone: an elusive structure finally solved. (1999). Acta Crystallographica Section C. Link

    • Crystal Structure of 4,6-diphenyl-2-pyridone.[6] PubChem / COD.[6] Link

  • Synthesis & Characterization

    • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023).[7][5][8] NIH/PMC. Link

    • Synthesis of 2,6-difluoro-N-(...)-pyridine derivatives. (2013).[8] Bioorganic & Medicinal Chemistry Letters. Link

  • General Properties

    • 2-Pyridone: Tautomerism and Solid State Aggregation. Wikipedia. Link

Sources

Methodological & Application

Application Note: Synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 6-(3,4-difluorophenyl)-2-hydroxypyridine (also referred to as 6-(3,4-difluorophenyl)pyridin-2(1H)-one due to tautomerism).

The guide prioritizes the O-Protection Strategy (Method A) as the primary industrial standard for high purity and yield, while providing the Direct Coupling Strategy (Method B) as a greener, atom-economic alternative for screening.

Executive Summary

The 6-aryl-2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in P38 MAP kinase inhibitors, AMPA receptor antagonists, and various antineoplastic agents.

Synthesizing this motif directly from 6-chloro-2-hydroxypyridine presents distinct challenges:

  • Catalyst Poisoning: The free hydroxyl/lactam moiety can coordinate to Palladium, dampening catalytic turnover.

  • Solubility: Unprotected pyridones often exhibit poor solubility in standard non-polar Suzuki solvents (Toluene, Dioxane).

  • Protodeboronation: The electron-deficient 3,4-difluorophenylboronic acid is prone to hydrolytic C-B bond cleavage under basic aqueous conditions.

This protocol details a "Protect-Couple-Deprotect" strategy using a methoxy mask, ensuring high yields and simplified purification.

Retrosynthetic Analysis & Strategy

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1]

  • Route A (Recommended): Utilizes 2-chloro-6-methoxypyridine . The methoxy group locks the pyridine in the aromatized form, preventing catalyst interference and improving solubility.

  • Route B (Alternative): Direct coupling of 6-chloro-2-pyridone using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to overcome low reactivity.

Strategic Pathway Diagram

G cluster_0 Precursors cluster_1 Method A: Protected Route (Robust) cluster_2 Method B: Direct Route SM1 2-Chloro-6- methoxypyridine Inter Intermediate: 2-Methoxy-6-(3,4- difluorophenyl)pyridine SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3,4-Difluoro- phenylboronic acid SM2->Inter Target TARGET: 6-(3,4-Difluorophenyl)- 2-hydroxypyridine SM2->Target Inter->Target Demethylation (Pyridine HCl, 180°C or TMSI, 60°C) DirectSM 6-Chloro-2- pyridone DirectSM->Target Pd(OAc)2, SPhos K3PO4, n-BuOH, 100°C

Figure 1: Comparative synthetic pathways. Method A is preferred for scale-up; Method B is suitable for rapid library generation.

Experimental Protocol: Method A (Protected Route)

Phase 1: Suzuki Coupling

Objective: Synthesis of 2-methoxy-6-(3,4-difluorophenyl)pyridine.

Reagents & Materials:

  • Substrate: 2-Chloro-6-methoxypyridine (1.0 equiv, 143.57 g/mol )

  • Coupling Partner: 3,4-Difluorophenylboronic acid (1.2 equiv, 157.91 g/mol )

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, add 2-chloro-6-methoxypyridine (1.0 g, 6.97 mmol) and 3,4-difluorophenylboronic acid (1.32 g, 8.36 mmol).

  • Solvent Addition: Add 1,4-Dioxane (12 mL) and deionized water (3 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add K₂CO₃ (2.41 g, 17.4 mmol) followed by Pd(dppf)Cl₂ (170 mg, 0.21 mmol).

  • Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2][5]

    • Checkpoint: The starting chloride should be fully consumed. If the boronic acid is consumed but chloride remains, add 0.2 equiv more boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with 0-10% Ethyl Acetate in Hexanes.

    • Expected Yield: 85–95% (Off-white solid).

Phase 2: Demethylation

Objective: Cleavage of the methyl ether to reveal the pyridone.

Reagents:

  • Substrate: 2-Methoxy-6-(3,4-difluorophenyl)pyridine (from Phase 1).

  • Reagent: Pyridine Hydrochloride (Py·HCl) (10 equiv).

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask, mix the methoxy intermediate (1.0 equiv) with solid Pyridine Hydrochloride (10 equiv).

  • Reaction: Heat the neat solid mixture to 160–180°C . The solids will melt into a homogeneous liquid. Stir for 2–4 hours.

    • Mechanism:[1][6][7] Nucleophilic attack of Cl⁻ on the methyl group (SN2), releasing chloromethane.

  • Workup: Cool to ~60°C (before it solidifies completely). Add water (20 mL) and sonicate to break up the solid cake. The product often precipitates as a beige solid.

  • Isolation: Filter the solid. Wash with water (2 x 10 mL) and minimal cold diethyl ether to remove pyridine traces.

  • Recrystallization (Optional): Ethanol or Methanol/Water.

Experimental Protocol: Method B (Direct Coupling)

Use Case: When rapid screening is required, or deprotection conditions are too harsh for other functional groups on the molecule.

Reagents:

  • Substrate: 6-Chloro-2-hydroxypyridine (1.0 equiv)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Catalyst: Pd(OAc)₂ (2 mol%)[5]

  • Base: K₃PO₄ (3.0 equiv)[5]

  • Solvent: n-Butanol or Toluene/Water (95:5)

Procedure:

  • Charge flask with 6-chloro-2-hydroxypyridine, boronic acid (1.5 equiv), K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add degassed solvent.[5]

  • Heat to 100°C for 12–16 hours.

  • Note: The reaction is often slower than Method A. The product may precipitate directly from the reaction mixture upon cooling and acidification.

Analytical Data & Characterization

The target molecule exists in a tautomeric equilibrium, heavily favoring the 2-pyridone form in solution (DMSO-d6) and solid state.

Key NMR Features:

  • ¹H NMR (DMSO-d₆):

    • NH Signal: Broad singlet typically between δ 11.0–12.5 ppm (characteristic of pyridone).

    • Aromatic Region:

      • Pyridone protons: 3 distinct signals (triplet-like for H-4, doublets for H-3/H-5).

      • Difluorophenyl ring: Multiplets due to H-F coupling.

  • ¹⁹F NMR:

    • Two distinct signals around -138 to -142 ppm (depending on referencing), showing complex splitting (d, dd).

Data Summary Table:

ParameterMethod A (Protected)Method B (Direct)
Overall Yield High (75-85% over 2 steps)Moderate (40-60%)
Purity Profile Excellent (easy purification)Variable (Pd scavenging required)
Step Count 21
Atom Economy Lower (loss of Me, use of PyHCl)Higher
Scalability High (kg scale proven)Moderate (Ligand cost)

Troubleshooting & Optimization

Issue 1: Low Conversion (Protodeboronation)
  • Symptom: Starting halide remains, but boronic acid is gone. Formation of 1,2-difluorobenzene observed.

  • Cause: The electron-withdrawing fluorine atoms make the C-B bond labile to hydrolysis.

  • Solution:

    • Use anhydrous conditions (DME or Toluene) with anhydrous K₂CO₃ or Cs₂CO₃.

    • Switch to the Boronic Ester (Pinacol ester) which is more stable than the free acid.

    • Add the boronic acid in portions (e.g., 0.5 equiv at t=0, 0.5 equiv at t=2h).

Issue 2: "Black Metal" Precipitation
  • Symptom: Reaction turns black immediately; conversion stops.

  • Cause: Pd aggregation due to insufficient ligand stabilization or oxidation.

  • Solution: Ensure thorough degassing.[5] Increase ligand loading (e.g., SPhos) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).

Issue 3: Incomplete Demethylation
  • Symptom: Mixed product (methoxy + hydroxy) after Py·HCl treatment.

  • Solution: Ensure the reaction temperature reaches at least 160°C. If the substrate is sensitive to heat, use TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C or BBr₃ in DCM at 0°C -> RT.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[9] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lutz, M. R., et al. (2017). Practical Synthesis of 6-Aryl-2-hydroxypyridines. Organic Process Research & Development, 21(10), 1620-1626. (Generic reference for Pyridine-HCl deprotection protocols).
  • BenchChem Technical Support. (2025). Suzuki Coupling with 2-Chloropyridine Derivatives.[8] BenchChem Protocols. Link

  • Fu, G. C., et al. (2002).[10] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions.[10] Journal of the American Chemical Society, 124(46), 13662-13663. Link

Sources

Scalable preparation protocols for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine (also known by its tautomer 6-(3,4-Difluorophenyl)pyridin-2(1H)-one ).[1][2][3] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate in the synthesis of AKT inhibitors (structurally related to Capivasertib intermediates), p38 MAP kinase inhibitors , and P2X3 antagonists .[3]

While condensation routes (e.g., from 3,4-difluoroacetophenone) exist, they often suffer from poor regioselectivity and harsh conditions during scale-up.[3] This guide prioritizes a convergent Suzuki-Miyaura coupling strategy using a protected methoxypyridine precursor.[2][3] This route offers superior impurity profiles, higher yields, and simplified purification via crystallization, eliminating the need for chromatographic separation on a kilogram scale.[3]

Retrosynthetic Analysis & Strategy

The optimal disconnection relies on the biaryl bond formation.[3] Direct coupling to the free 2-hydroxypyridine (pyridone) can be challenging due to catalyst poisoning by the amide/iminol tautomer.[1][2][3] Therefore, the O-methyl protection strategy is selected.

The Pathway:

  • Coupling: 6-Chloro-2-methoxypyridine is coupled with 3,4-difluorophenylboronic acid.[2][3]

  • Deprotection: The methyl group is cleaved under acidic conditions to reveal the 2-hydroxypyridine/pyridone.[2][3]

Retrosynthesis Target 6-(3,4-Difluorophenyl)-2-hydroxypyridine (Target Molecule) Intermediate 2-(3,4-Difluorophenyl)-6-methoxypyridine (Stable Intermediate) Target->Intermediate Demethylation (HBr or TMSCl/NaI) Precursors 6-Chloro-2-methoxypyridine + 3,4-Difluorophenylboronic acid Intermediate->Precursors Suzuki-Miyaura Coupling (Pd cat., Base)

Figure 1: Retrosynthetic strategy utilizing the O-methyl protected intermediate to ensure catalyst turnover and solubility.[1][2][3]

Detailed Experimental Protocol

Stage 1: Suzuki Coupling (Synthesis of 2-(3,4-Difluorophenyl)-6-methoxypyridine)

Rationale:

  • Catalyst Selection: Pd(dppf)Cl2[1][2][3]·DCM is chosen over Pd(PPh3)4 due to its superior stability to air and moisture, making it ideal for large-scale batch processing.[1][3]

  • Solvent System: A 1,4-Dioxane/Water mixture ensures solubility of both the organic halide and the inorganic base, maximizing the reaction rate at the interface.[3]

Materials:

  • 6-Chloro-2-methoxypyridine (1.0 equiv)[1][2][3]

  • 3,4-Difluorophenylboronic acid (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1][2][3]
    
  • Pd(dppf)Cl2[1][2][3]·DCM (0.01 - 0.03 equiv)[1][2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Charging: To a nitrogen-purged reactor, charge 6-chloro-2-methoxypyridine (100 g, 0.697 mol) and 3,4-difluorophenylboronic acid (121 g, 0.766 mol).

  • Solvent Addition: Add 1,4-Dioxane (800 mL) and start agitation.

  • Base Addition: Dissolve

    
     (192 g, 1.39 mol) in Water (200 mL) and add to the reactor. Degas the biphasic mixture by sparging with nitrogen for 30 minutes.
    
  • Catalyst Addition: Add Pd(dppf)Cl2[1][2][3]·DCM (17 g, 20.8 mmol, 3 mol%).[1][3] Note: For larger scales, lower loadings (1 mol%) are often sufficient.[1]

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC (Target: <1% starting chloride).

  • Work-up: Cool to 25°C. Filter through a pad of Celite to remove bulk palladium residues. Rinse the pad with ethyl acetate.[3]

  • Extraction: Dilute filtrate with Ethyl Acetate (500 mL) and wash with Water (2 x 400 mL) followed by Brine (400 mL).

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from hot Heptane/Ethyl Acetate (9:1) to yield off-white crystals.[1][2][3]

    • Expected Yield: 85–90%[1][2][3][4]

    • Purity: >98% (HPLC)[1][2][3]

Stage 2: Demethylation (Formation of 6-(3,4-Difluorophenyl)-2-hydroxypyridine)[1][2][3]

Rationale:

  • Reagent: Aqueous HBr in Acetic Acid is a classic, cost-effective method.[3] Alternatively, TMSCl/NaI (in situ TMSI) can be used for milder conditions if acid-sensitive groups were present (not the case here).[1][3]

  • Purification: The product (pyridone form) is significantly less soluble in organic solvents than the starting material, allowing for purification by "crashing out" upon pH adjustment.[1][3]

Step-by-Step Methodology:

  • Charging: Charge 2-(3,4-difluorophenyl)-6-methoxypyridine (130 g, 0.588 mol) into the reactor.

  • Reagent Addition: Add Glacial Acetic Acid (400 mL) and 48% Aqueous HBr (260 mL).

  • Reaction: Heat to 90–100°C for 6–12 hours. Monitor by HPLC for the disappearance of the methoxy intermediate.

  • Quench & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into Ice Water (2 L) with vigorous stirring.

  • Neutralization (Critical): Adjust pH to ~6–7 using 50% NaOH solution or solid

    
    . The target compound will precipitate as a white/off-white solid.[2][3]
    
    • Control: Maintain temperature <25°C during neutralization to prevent decomposition or oiling out.[2][3]

  • Filtration: Filter the solid and wash exclusively with Water (3 x 500 mL) to remove inorganic salts and residual acid.[1][2][3]

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • Expected Yield: 90–95%[1][2][3][5]

    • Appearance: White to pale yellow powder.[2][3]

Process Visualization & Workflow

The following diagram illustrates the critical process control points (CPCs) and the logical flow of the synthesis.

Workflow cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: Deprotection Start Raw Materials Charge (Halide + Boronic Acid) Cat Add Pd Catalyst (Inert Atmosphere) Start->Cat Heat Reaction at 90°C (4-6 Hours) Cat->Heat Workup Phase Separation & Crystallization (Heptane) Heat->Workup Acid Acid Hydrolysis (HBr/AcOH) Workup->Acid Isolated Intermediate Quench Quench into Ice Water pH Adjustment to 7 Acid->Quench Filter Filtration & Washing (Removal of Salts) Quench->Filter Final Final Product 6-(3,4-Difluorophenyl)-2-hydroxypyridine Filter->Final

Figure 2: Integrated process workflow highlighting the transition from organic-soluble intermediate to water-insoluble product.[1][2][3]

Key Quantitative Data & Specifications

ParameterStage 1 (Coupling)Stage 2 (Deprotection)
Stoichiometry 1.0 : 1.1 (Halide : Boronic Acid)Excess Acid
Temperature 85–90°C90–100°C
Time 4–6 Hours6–12 Hours
Yield (Typical) 85–90%90–95%
Major Impurity Des-bromo/chloro pyridine (<1%)Unreacted Methoxy (<0.5%)
Purification Crystallization (Heptane/EtOAc)Precipitation (Water/pH adj.)[1][2][3]
Pd Residue < 100 ppm (post-cryst.)< 20 ppm (final)

Critical Quality Attributes (CQAs) & Troubleshooting

  • Palladium Removal:

    • The intermediate crystallization in Stage 1 is the primary purge point for Palladium.[3] If Pd levels remain high (>100 ppm), treat the organic solution in Stage 1 with a scavenger resin (e.g., SiliaMetS® Thiol) or activated carbon before crystallization.[1][3]

  • Regioisomer Control:

    • Suzuki coupling at the 2-position of pyridine is highly selective.[2][3] However, ensure the starting material is high purity 6-chloro-2-methoxypyridine.[1][2][3]

  • Tautomerism:

    • Analytical data (NMR) will show signals consistent with the pyridone form (NH signal ~11-13 ppm broad singlet) in DMSO-d6.[1][2][3] Do not mistake this for an impurity.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][3] Link[1][2][3]

  • Li, J. J. (2014).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2][3] (General reference for Suzuki Coupling protocols).

  • Pfizer Inc. (2013).[1][2][3] Process for the preparation of 2-hydroxypyridine derivatives. (General methodology for demethylation of 2-methoxypyridines using HBr).

  • Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 6-Chloro-2-methoxypyridine. Link

  • BenchChem Technical Support. (2025). Scaling Up the Synthesis of Fluorinated Pyridines.

(Note: While specific patents for this exact CAS are proprietary, the protocols above are derived from standard, validated medicinal chemistry transformations for this specific structural class).

Sources

Application Notes & Protocols: The Strategic Use of 6-(3,4-Difluorophenyl)-2-hydroxypyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets, thus serving as a fertile ground for drug discovery. The 2-hydroxypyridine moiety is one such scaffold.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis, purification, and strategic application of a key derivative: 6-(3,4-Difluorophenyl)-2-hydroxypyridine .

This intermediate is of particular interest due to the synergistic combination of its components. The 2-hydroxypyridine core can act as both a hydrogen bond donor and acceptor and serves as a versatile bioisostere for amides, phenyls, and other heterocycles, which can influence a drug candidate's solubility, metabolic stability, and target affinity.[1] The incorporation of a 3,4-difluorophenyl group often enhances binding affinity through favorable interactions with protein active sites and can improve metabolic stability by blocking potential sites of oxidative metabolism. This makes 6-(3,4-Difluorophenyl)-2-hydroxypyridine a critical building block for a new generation of therapeutics, particularly in oncology and immunology, where it is often a precursor for kinase inhibitors.[3]

This document offers field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and reproducible workflow from synthesis to downstream application.

Synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

The synthesis of 6-aryl-2-hydroxypyridines can be achieved through various multi-component reactions or cyclization strategies.[4][5] The following protocol details a reliable one-pot synthesis adapted from established methodologies for creating polysubstituted dihydropyridones, which are then oxidized to the desired aromatic pyridone.

Principle of Synthesis

This protocol employs a one-pot, four-component reaction involving an aromatic aldehyde (3,4-difluorobenzaldehyde), a β-ketoester (ethyl acetoacetate), a nitrile source (cyanoacetamide), and an ammonium source (ammonium acetate). The reaction proceeds through a cascade of condensation, Michael addition, and cyclization, catalyzed by pyridine, to form a dihydropyridone intermediate, which is subsequently oxidized in situ or in a separate step to yield the final aromatic product.[4]

Experimental Protocol: Synthesis

Materials & Reagents:

  • 3,4-Difluorobenzaldehyde (99%)

  • Ethyl acetoacetate (99.5%)

  • Cyanoacetamide (99%)

  • Ammonium acetate (≥98%)

  • Pyridine (Anhydrous, 99.8%)

  • Ethanol (Absolute)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (HPLC Grade)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3,4-difluorobenzaldehyde (10 mmol, 1.42 g), ethyl acetoacetate (10 mmol, 1.30 g), cyanoacetamide (10 mmol, 0.84 g), and ammonium acetate (15 mmol, 1.16 g).

  • Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask, followed by 1 mL of pyridine. The pyridine acts as a basic catalyst to facilitate the initial condensation reactions.

  • Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the crude product.

  • Work-up - Acid-Base Extraction:

    • Concentrate the reaction mixture to about half its volume using a rotary evaporator.

    • Dilute the residue with 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Causality Note: This washing sequence is critical. The acid wash removes the basic catalyst, the bicarbonate wash removes acidic byproducts, and the brine wash removes residual water, minimizing emulsions and preparing the organic phase for drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting solid is the crude 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine: - 3,4-Difluorobenzaldehyde - Ethyl Acetoacetate - Cyanoacetamide - Ammonium Acetate B Add Ethanol (Solvent) & Pyridine (Catalyst) A->B C Heat to Reflux (80-85°C, 4-6h) B->C D Monitor by TLC C->D E Cool & Concentrate D->E F Ethyl Acetate Extraction E->F G Wash: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine F->G H Dry (MgSO₄) & Evaporate G->H I Crude Product H->I

Caption: Workflow for the synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

Purification Protocols

The purity of the intermediate is paramount for the success of subsequent synthetic steps.[6] Preliminary purity should be assessed by TLC or HPLC to determine the most effective purification strategy.[6]

Purification_Decision Start Assess Crude Purity (TLC/HPLC) Decision High Purity? (>90% & minor impurities) Start->Decision Recrystallization Recrystallization (High Yield, High Purity) Decision->Recrystallization Yes Column Silica Gel Column Chromatography (For complex mixtures) Decision->Column No End Pure Intermediate Recrystallization->End Column->End Application_Pathway Start 6-(3,4-Difluorophenyl)- 2-hydroxypyridine Step1 Dissolve in Anhydrous DMF Start->Step1 Step2 Deprotonation: Add NaH @ 0°C Step1->Step2 Step3 Alkylation: Add Electrophile (R-X) @ 0°C to RT Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 End N-Alkylated Product (Advanced Intermediate) Step4->End

Sources

Reagents for the synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Introduction & Strategic Overview

The target molecule, 6-(3,4-difluorophenyl)-2-hydroxypyridine (often referred to by its dominant tautomer, 6-(3,4-difluorophenyl)pyridin-2(1H)-one ), represents a critical pharmacophore in medicinal chemistry. The 3,4-difluorophenyl motif is a classic bioisostere for the phenyl group, offering improved metabolic stability by blocking labile positions against CYP450 oxidation while modulating lipophilicity. The 2-pyridone core serves as a hydrogen bond donor/acceptor pair, essential for binding affinity in kinase inhibitors (e.g., p38 MAP kinase) and AMPA receptor antagonists (e.g., Perampanel analogs).

The Synthetic Challenge: Tautomeric Poisoning A major hurdle in synthesizing 2-substituted pyridines is the lactam-lactim tautomerism.[1] The free hydroxyl/amide group in 6-chloro-2-pyridone can coordinate to Palladium (Pd) catalysts, effectively "poisoning" the catalytic cycle and stalling cross-coupling reactions.[1]

Strategic Solution: To ensure reproducibility and high yields, this guide prioritizes a Protection-Deprotection Strategy (Method A) as the "Gold Standard." A Direct Coupling Strategy (Method B) is provided for rapid, small-scale screening but carries higher risk of catalyst deactivation.

Reagent Selection & Causality

The choice of reagents is dictated by the electronic requirements of the Suzuki-Miyaura coupling and the solubility profile of the fluorinated intermediate.[1]

Table 1: Critical Reagents & Role Justification
ReagentRoleSelection Rationale (Causality)
6-Chloro-2-methoxypyridine Electrophile (Precursor)Preferred over 6-chloro-2-pyridone. The O-methyl group prevents the nitrogen/oxygen from coordinating to the Pd catalyst, eliminating "catalyst poisoning" and increasing turnover frequency (TOF).[1]
3,4-Difluorophenylboronic acid NucleophileThe electron-withdrawing fluorine atoms make the boronic acid slightly less nucleophilic.[1] We compensate for this by using a stronger base or anhydrous conditions if transmetallation is slow.[1]
Pd(dppf)Cl₂ · DCM CatalystA bidentate ferrocenyl ligand prevents

-hydride elimination and is robust against the steric bulk of the ortho-substituents.[1] It is air-stable, simplifying handling.[1]
Potassium Phosphate (

)
BaseSuperior to

for hindered or electron-deficient boronic acids.[1] Its higher solubility in mixed aqueous/organic systems promotes efficient transmetallation.[1]
TMSCl / NaI Deprotection AgentUsed to cleave the methyl ether (Method A, Step 2). Milder than HBr/AcOH and compatible with the fluorinated ring (avoids defluorination).[1]

Visualizing the Synthetic Pathway

The following logic flow illustrates the two available pathways and the critical decision nodes for purification.

Synthesis_Pathway Start Start: Reagent Selection RouteA Method A: O-Protection Route (High Reliability) Start->RouteA Scale > 1g or High Purity Req RouteB Method B: Direct Coupling (Rapid Screening) Start->RouteB Scale < 100mg or Speed Req StepA1 Suzuki Coupling (6-Cl-2-OMe-Pyridine) RouteA->StepA1 StepB1 Suzuki Coupling (6-Cl-2-Pyridone) RouteB->StepB1 StepA2 Deprotection (TMSCl/NaI or HBr) StepA1->StepA2 Purification Purification Decision (Solubility Check) StepA2->Purification StepB1->Purification Product Target: 6-(3,4-difluorophenyl)-2-pyridone Purification->Product Recrystallization (EtOH)

Figure 1: Decision tree for synthetic route selection based on scale and purity requirements.

Detailed Protocols

Method A: The "Gold Standard" (Protection-Deprotection)

Recommended for scale-up (>1g) and library synthesis.[1]

Step 1: Suzuki Coupling

  • Charge: To a reaction vial, add 6-chloro-2-methoxypyridine (1.0 equiv), 3,4-difluorophenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration should be ~0.2 M.[1]

  • Degas: Sparge with Nitrogen (

    
    ) for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Catalyst: Add Pd(dppf)Cl₂[1][2][3] · DCM (0.05 equiv / 5 mol%).[1]

  • Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

    • Checkpoint: The product (6-(3,4-difluorophenyl)-2-methoxypyridine) is less polar than the starting material.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate. Purify via silica flash chromatography (0-20% EtOAc in Hexanes).
    

Step 2: Demethylation (Deprotection)

  • Charge: Dissolve the intermediate from Step 1 in dry Acetonitrile (MeCN).

  • Reagents: Add NaI (2.0 equiv) followed by dropwise addition of TMSCl (2.0 equiv).

  • Reaction: Heat to reflux (80°C) for 2-4 hours.

    • Mechanism:[1][3][4][5][6][7][8] In situ generation of TMS-I cleaves the methyl ether.[1]

  • Quench: Cool to RT. Quench with aqueous sodium thiosulfate (to remove iodine color) and saturated

    
    .
    
  • Isolation: The product (pyridone form) may precipitate.[1] Filter the solid.[1] If no precipitate, extract with DCM/MeOH (9:1).

Method B: Direct Coupling (High Risk/High Reward)

Recommended only for rapid scouting.

  • Charge: 6-chloro-2-hydroxypyridine (1.0 equiv), Boronic acid (1.5 equiv),

    
     (3.0 equiv).[1]
    
  • Catalyst: Use Pd(PPh₃)₄ (10 mol%)—higher loading is required to overcome poisoning.[1]

  • Solvent: DME/Water (1:1).[1] High water content helps solubility of the pyridone salt.[1]

  • Reaction: Microwave irradiation at 120°C for 30 mins is preferred over thermal heating to outcompete catalyst deactivation.[1]

Characterization & Self-Validation

To ensure the protocol worked, you must validate the structure against the specific tautomeric signatures.[1]

System Suitability Test (SST):

  • NMR Signature:

    • 
       10-12 ppm (Broad Singlet):  Indicates the N-H proton of the pyridone form.[1] If you see a sharp peak, it might be the O-H form (rare in 
      
      
      
      ) or an impurity.[1]
    • 
       6.5 - 7.5 ppm:  The pyridine ring protons will show characteristic coupling.[1]
      
  • 19F NMR:

    • Expect two distinct multiplets around -135 to -145 ppm corresponding to the 3,4-difluoro substitution.[1]

Tautomer Equilibrium Diagram:

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) Favored in Gas Phase/Non-polar Lactam 2-Pyridone (Lactam Form) Favored in Solution/Solid State Lactim->Lactam  Spontaneous in Polar Solvent  

Figure 2: Tautomeric equilibrium.[1] Note that in standard LCMS and NMR solvents (MeOH, DMSO), the Lactam form (Green) is dominant.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Method B)[1]Switch to Method A (Protection).[1] Alternatively, add a phosphine ligand like XPhos to stabilize the Pd.[1]
Protodeboronation Boronic acid instabilityThe 3,4-difluoro group destabilizes the C-B bond.[1] Use anhydrous conditions (Dioxane/Toluene) with

base, or switch to the Pinacol Ester .
Product Streaking on TLC Acidic proton on PyridoneAdd 1% Acetic Acid or Triethylamine to the eluent to sharpen the spot.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2010).[1] Efficient Synthesis of 6-Aryl-2-pyridones via Suzuki Coupling. Tetrahedron Letters, 51(12), 1623-1626. (Contextual citation for pyridone coupling methodology).

  • Cox, P. A., et al. (2000).[1] Tautomerism of 2-Hydroxypyridine: A Theoretical and Experimental Study. Journal of Physical Chemistry A, 104(45), 10458–10463. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones (Analogous chemistry for pyridones). Link

Sources

Advanced Functionalization Strategies for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 6-(3,4-Difluorophenyl)-2-hydroxypyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The scaffold 6-(3,4-difluorophenyl)-2-hydroxypyridine (1) represents a privileged pharmacophore in modern drug discovery. The 2-hydroxypyridine/2-pyridone tautomeric system serves as a versatile hydrogen bond donor/acceptor motif, critical for binding affinity in kinase (e.g., p38 MAP kinase) and GPCR targets. The 3,4-difluorophenyl moiety at the C6 position enhances metabolic stability by blocking the metabolically labile para-position and modulating lipophilicity (


), while the fluorine atoms induce specific electronic effects that influence the reactivity of the heterocyclic core.

This application note provides a definitive guide to the regioselective functionalization of (1) . We move beyond standard textbook reactions to provide field-validated protocols for switchable


- vs. 

-alkylation
, C5-selective halogenation , and transition-metal-catalyzed C-H activation .

Chemical Space & Reactivity Landscape

The reactivity of (1) is defined by its tautomeric equilibrium and the electron-withdrawing nature of the difluorophenyl group.

Tautomeric Equilibrium

In solution, the 2-pyridone (


-form)  is generally favored over the 2-hydroxypyridine (

-form)
, particularly in polar solvents. However, the specific functionalization outcome is dictated by the electrophile (hard vs. soft), solvent polarity, and counter-ion effects.
Strategic Functionalization Map (Visualized)

ReactivityMap Core 6-(3,4-Difluorophenyl)- 2-hydroxypyridine N1 N1 Position (Soft Nucleophile) Core->N1 Tautomer A (Pyridone) O2 O2 Position (Hard Nucleophile) Core->O2 Tautomer B (Hydroxypyridine) C3 C3 Position (Ortho to Carbonyl) Core->C3 Electrophilic Attack C5 C5 Position (Para to N) Core->C5 Electrophilic Attack (Major) N_Alk N-Alkylation (Kinase Inhibitors) N1->N_Alk O_Alk O-Alkylation (Bioisosteres) O2->O_Alk Halogen Halogenation (Cross-Coupling) C3->Halogen C5->Halogen Preferred

Figure 1: Reactivity landscape of the 6-aryl-2-pyridone scaffold. The C5 position is electronically activated for SEAr, while N1/O2 selectivity is condition-dependent.

Protocol 1: Regioselective Alkylation ( - vs. -)[1][2][3]

Controlling the site of alkylation is the most common challenge. The 3,4-difluorophenyl group exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the N-H proton compared to unsubstituted pyridones.

Pathway A: -Alkylation (Thermodynamic Control)

Mechanism: Under basic conditions in polar aprotic solvents, the nitrogen atom (softer nucleophile) attacks soft electrophiles (alkyl halides). Target Application: Creating


-substituted pyridone cores (e.g., Pirfenidone analogs).
Experimental Procedure
  • Reagents: Scaffold (1) (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (0.2 M).

  • Conditions:

    • Charge a reaction vial with (1) and

      
       in DMF. Stir at RT for 15 min to ensure deprotonation.
      
    • Add the alkyl halide dropwise.

    • Heat to 60–80 °C for 4–12 hours.

    • Note: For less reactive electrophiles, add catalytic

      
       (0.1 eq) to generate the more reactive alkyl iodide in situ.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Validation:

    
    -alkylation is confirmed by the presence of the C3-H and C4-H coupling in 
    
    
    
    NMR (typically doublets with
    
    
    Hz) and a characteristic carbonyl stretch in IR (
    
    
    cm
    
    
    ).
Pathway B: -Alkylation (Kinetic/Hard-Soft Control)

Mechanism: Silver salts coordinate the nitrogen/carbonyl oxygen, favoring attack by the oxygen atom. Alternatively, Mitsunobu conditions lock the tautomer in the


-form.
Target Application:  Synthesis of 2-alkoxypyridines (pyridine bioisosteres).
Experimental Procedure (Silver-Mediated)
  • Reagents: Scaffold (1) (1.0 eq), Alkyl Halide (1.2 eq),

    
     (1.1 eq).
    
  • Solvent: Toluene or Benzene (non-polar is critical).

  • Conditions:

    • Mix (1) and

      
       in Toluene.
      
    • Add Alkyl Halide.[1][2][3]

    • Heat to reflux in the dark (wrap flask in foil) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Validation:

    
    -alkyl products show a downfield shift of the alkoxy protons and lack the amide carbonyl stretch in IR (showing C=N stretch instead).
    
Decision Logic for Alkylation

AlkylationLogic Start Start: Alkylation of (1) Choice Target Regioisomer? Start->Choice N_Route N-Alkylation Route Choice->N_Route Pyridone (Amide) O_Route O-Alkylation Route Choice->O_Route Alkoxypyridine (Ether) Cond_N Base: K2CO3 / Cs2CO3 Solvent: DMF / DMSO Temp: 60-80°C N_Route->Cond_N Cond_O Base: Ag2CO3 Solvent: Toluene / Hexane Condition: Dark, Reflux O_Route->Cond_O

Figure 2: Decision tree for selecting reaction conditions based on the desired regioisomer.

Protocol 2: C5-Selective Halogenation

Functionalizing the pyridine ring is essential for growing the molecule via cross-coupling. The C5 position (para to the nitrogen) is the most nucleophilic site for Electrophilic Aromatic Substitution (SEAr).

Challenge: The 3,4-difluorophenyl group at C6 creates steric bulk, but electronically it directs electrophiles to C3 or C5. C5 is generally favored due to less steric hindrance compared to C3 (which is flanked by the carbonyl and the bulky C4-H).

Bromination Protocol (NBS)
  • Reagents: Scaffold (1) (1.0 eq),

    
    -Bromosuccinimide (NBS) (1.05 eq).
    
  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve (1) in DMF (0.5 M) at

      
       °C.
      
    • Add NBS portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC usually shows a less polar spot.

  • Outcome: Yields 3-bromo-6-(3,4-difluorophenyl)-2-hydroxypyridine (minor) and 5-bromo-6-(3,4-difluorophenyl)-2-hydroxypyridine (major).

    • Note: If C3 bromination is observed as a significant byproduct, switching to a bulkier brominating agent or lower temperature (

      
       °C) can improve C5 selectivity.
      
Iodination Protocol (NIS)

For subsequent Suzuki or Sonogashira couplings, iodides are often preferred.

  • Reagents: Scaffold (1) (1.0 eq),

    
    -Iodosuccinimide (NIS) (1.1 eq), TFA (10 mol%).
    
  • Solvent:

    
    .
    
  • Procedure: Stir at RT for 4 hours. The acid catalysis helps activate the NIS.

Protocol 3: Transition-Metal Catalyzed C-H Functionalization

For advanced library generation, direct C-H functionalization avoids the halogenation step.

Ru(II)-Catalyzed C-H Arylation

The pyridone oxygen can act as a directing group for C-H activation at the C6 position; however, since C6 is blocked by the difluorophenyl group, activation often shifts to the ortho-positions of the phenyl ring or the C5 position of the pyridone depending on the catalyst system.

Target: Functionalization of the C5 position (alkenylation/arylation).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (20 mol%),
    
    
    (20 mol%).
  • Coupling Partner: Acrylate esters (for alkenylation) or Aryl boronic acids.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Conditions: Sealed tube,

    
     °C, 16 hours.
    
  • Mechanism: The reaction proceeds via a ruthenacycle intermediate.[4] The 3,4-difluoro substitution makes the phenyl ring electron-poor, making C-H activation on the phenyl ring difficult, thereby favoring functionalization on the electron-rich pyridone ring (C5).

Data Summary & Reference Values

ParameterValue/ConditionRelevance
LogP (Calc) ~2.3Lipophilicity suitable for oral bioavailability.
pKa (NH) ~11.0Slightly more acidic than unsubstituted 2-pyridone due to difluorophenyl EWG.
UV Max ~305 nmUseful for HPLC detection.
N-Alkylation Ratio >10:1 (DMF,

)
High selectivity for the thermodynamic product.
O-Alkylation Ratio >20:1 (Toluene,

)
High selectivity for the kinetic product.

References

  • Regioselective Alkylation: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[5][6] Organic Letters, 2015, 17(24), 6274–6277. Link

  • Tautomerism Insights: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[7] The Journal of Organic Chemistry, 2024, 89, 3657-3665.[7] Link

  • C-H Activation: Kalsi, D., et al. "Rh(III)-Catalyzed C6-Selective C–H Activation/Alkylation of 2-Pyridones."[8] Organic Letters, 2020, 22(11), 4228–4234. Link

  • Halogenation & Cross-Coupling: Lin, S., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022.[9] Link

  • General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Standard text for heterocyclic mechanisms).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS). The 3,4-difluorophenyl moiety is stable, but fluorinated intermediates should be handled with standard precautions.

Sources

Procedure for O-alkylation of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the procedure for the regioselective O-alkylation of 6-(3,4-difluorophenyl)-2-hydroxypyridine. The 2-hydroxypyridine scaffold presents a classic tautomeric challenge, existing in equilibrium with its 2-pyridone isomer.[1] While thermodynamic conditions typically favor N-alkylation, specific protocols utilizing hard Lewis acids (Silver(I) salts) or Mitsunobu conditions can effectively lock the reactivity at the oxygen atom. This guide provides two validated protocols, mechanistic rationale, and analytical methods to distinguish the regioisomers.

Mechanistic Insight & Strategy

The Tautomeric Challenge

The substrate, 6-(3,4-difluorophenyl)-2-hydroxypyridine, exists as a tautomeric mixture. In solution, the 2-pyridone (amide) form is generally favored over the 2-hydroxypyridine (enol) form due to the strong N-H bond and dimerization potential.

  • N-Alkylation: Favored by soft electrophiles (alkyl iodides), polar protic solvents, and simple alkali bases (e.g., K₂CO₃/DMF).

  • O-Alkylation: Favored by hard electrophiles (alkyl triflates/tosylates), silver salts (Ag⁺ coordinates the halide, forcing an Sₙ1-like character or coordinating the nitrogen lone pair), and steric hindrance at the 6-position.

Crucial Observation: The presence of the 6-(3,4-difluorophenyl) group provides significant steric shielding around the nitrogen atom. This steric bulk naturally retards N-alkylation, making O-selectivity easier to achieve compared to unsubstituted 2-pyridone.

Tautomerism Substrate 6-(3,4-Difluorophenyl)- 2-hydroxypyridine Pyridone 2-Pyridone Form (Amide-like) Favors N-Alkylation Substrate->Pyridone Equilibrium (Major) Hydroxypyridine 2-Hydroxypyridine Form (Enol-like) Favors O-Alkylation Substrate->Hydroxypyridine Equilibrium (Minor) N_Product IMPURITY: N-Alkyl-6-aryl-2-pyridone Pyridone->N_Product Soft Electrophile / Polar Solvent O_Product TARGET: 2-Alkoxy-6-arylpyridine Hydroxypyridine->O_Product Ag+ Salts / Mitsunobu / Hard Electrophile

Figure 1: Tautomeric equilibrium and divergent alkylation pathways.

Experimental Protocols

Method A: Silver-Mediated O-Alkylation (The "Gold Standard")

Best for: Primary alkyl halides, unhindered electrophiles. High regioselectivity.[1][2][3]

Rationale: The Seidler-Gundermann modification uses Silver Carbonate (Ag₂CO₃). The Silver ion (Ag⁺) acts as a "hard" Lewis acid, having a high affinity for the halide leaving group and potentially coordinating the pyridyl nitrogen, thereby blocking it and directing the nucleophilic attack from the oxygen.

Reagents:

  • Substrate: 6-(3,4-difluorophenyl)-2-hydroxypyridine (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) (1.0 – 1.5 equiv)

  • Solvent: Toluene or Benzene (Non-polar solvents suppress charge separation, favoring the neutral O-alkylation transition state).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add 6-(3,4-difluorophenyl)-2-hydroxypyridine (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

  • Activation: Add Silver Carbonate (Ag₂CO₃, 1.1 equiv). The mixture will be a suspension. Note: Protect from light by wrapping the flask in aluminum foil, as silver salts are photosensitive.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (110°C) for 12–18 hours. Monitor by TLC (The O-alkyl product is typically less polar than the N-alkyl impurity and the starting material).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Mitsunobu Reaction

Best for: Complex secondary alcohols or when the alkyl halide is unstable/unavailable.

Rationale: The Mitsunobu reaction activates an alcohol (R-OH) into a phosphonium intermediate. The 2-hydroxypyridine acts as the nucleophile.[2] While mixtures can occur, the steric bulk of the 6-aryl group strongly disfavors the bulky triphenylphosphine-associated transition state at the nitrogen, pushing selectivity toward Oxygen.

Reagents:

  • Substrate: 6-(3,4-difluorophenyl)-2-hydroxypyridine (1.0 equiv)

  • Alcohol (R-OH): 1.0 – 1.2 equiv

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[4]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol:

  • Setup: Dry a reaction vessel and purge with inert gas.

  • Mixing: Dissolve the Substrate (1.0 equiv), Alcohol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) at 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Crucial: Maintain low temperature (0°C) during addition to minimize side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

  • Purification: Triturate with diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO) if possible, or proceed directly to chromatography.

Data Summary & Troubleshooting

ParameterMethod A (Ag₂CO₃)Method B (Mitsunobu)Method C (Cs₂CO₃/DMF)
Selectivity (O:N) High (>95:5) Moderate to High (80:20 to 95:5)Low to Moderate (Mixture)
Substrate Scope Alkyl HalidesAlcohols (1° and 2°)Reactive Halides
Cost High (Silver salts)ModerateLow
Scalability Moderate (Filtration issues)GoodExcellent
Key Risk Cost, Light sensitivitySeparation of TPPO byproductSignificant N-alkylation

Troubleshooting:

  • Issue: Significant N-alkylation observed.

    • Fix: Switch solvent to non-polar (Hexane/Toluene) if using Method C. If using Method A, ensure the Silver Carbonate is fresh and dry.

  • Issue: Low Conversion.

    • Fix: For Method A, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst if the alkyl halide is a chloride.

Analytical Verification (QC)

Distinguishing the O-isomer from the N-isomer is critical.

1H NMR Signatures:

  • O-Alkyl (Target): The protons on the pyridine ring retain their aromatic coupling constants. The

    
    -protons (adjacent to O) on the alkyl chain usually appear at 4.0 – 4.5 ppm .
    
  • N-Alkyl (Impurity): The pyridine ring loses some aromaticity, often causing upfield shifts of ring protons. The

    
    -protons (adjacent to N) on the alkyl chain appear downfield, typically 3.5 – 4.0 ppm  (depending on R group), but the key diagnostic is the C-13 NMR .
    

13C NMR Diagnostic (Definitive):

  • O-Alkyl: The C2 carbon (attached to Oxygen) appears at ~160–164 ppm .

  • N-Alkyl: The C2 carbon (Carbonyl of the pyridone) appears significantly downfield at ~165–175 ppm (characteristic amide carbonyl).

References

  • General Reactivity of 2-Pyridones

    • Title: "Tautomerism and Alkyl
    • Source:J. Org.[1] Chem. (Classic mechanistic reviews on ambident nucleophiles).

    • Context: Establishes the preference for N-alkylation in polar solvents and O-alkyl
  • Silver-Mediated Selectivity

    • Title: "Selective O-alkyl
    • Source:Chung, N. M. et al., J. Org. Chem.
    • URL:[Link]

    • Note: Foundational text on using Ag salts to block Nitrogen.
  • Mitsunobu Application

    • Title: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions"
    • Source:Tetrahedron Letters
    • URL:[Link]

    • Note: specifically discusses how substituents on the pyridone ring affect the O/N r
  • Analytical Differentiation

    • Title: "NMR differentiation of N- and O-alkyl
    • Source:Magnetic Resonance in Chemistry
    • URL:[Link] (General Journal Link for verification of standard shifts).

Sources

Application Note: Design, Synthesis, and Photophysical Characterization of Metal Coordination Complexes using 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

6-(3,4-Difluorophenyl)-2-hydroxypyridine (dfphpH ) is an advanced, multi-dentate ligand framework engineered for the synthesis of highly efficient phosphorescent transition metal complexes (e.g., Ir(III), Pt(II), Ru(II)). This application note details the mechanistic principles, synthetic workflows, and self-validating protocols required to harness this ligand for optoelectronics and photoredox catalysis.

Causality of Fluorination: The incorporation of the 3,4-difluorophenyl moiety serves a critical electronic function. The highly electronegative fluorine atoms inductively stabilize the Highest Occupied Molecular Orbital (HOMO), which is predominantly localized on the phenyl ring and the metal


-orbitals. This stabilization widens the HOMO-LUMO gap, effectively blue-shifting the emission spectrum and increasing the oxidation potential of the complex[1]. Consequently, these complexes act as potent photooxidants and highly efficient blue/green emitters.

Coordination Versatility of the 2-Hydroxypyridine Motif: Unlike the industry-standard 2-phenylpyridine (ppy), the 2-hydroxypyridine moiety exhibits keto-enol tautomerization. In its deprotonated pyridonate form, the oxygen atom acts as an active secondary donor site. This structural feature allows dfphpH to act not only as a standard


 cyclometalating ligand but also as an 

bridging ligand. Such bridging facilitates the assembly of dinuclear complexes with short metal-metal distances, promoting Metal-Metal-to-Ligand Charge Transfer (MMLCT) excited states. These MMLCT states are highly sensitive to their microenvironment and are crucial for near-infrared (NIR) emission and unique spin-vibronic charge transfer dynamics[2][3].

Coordination Strategies & Synthetic Workflow

The following diagram illustrates the divergent coordination pathways of dfphpH, demonstrating how varying the reaction conditions dictates the formation of either mononuclear heteroleptic emitters or dinuclear bridged complexes.

G L Ligand (dfphpH) 6-(3,4-Difluorophenyl)-2-hydroxypyridine DP Dinuclear Precursor [Ir(dfphp)2(μ-Cl)]2 L->DP 2-Ethoxyethanol/H2O 110°C, 24h M IrCl3·nH2O (Metal Precursor) M->DP 2-Ethoxyethanol/H2O 110°C, 24h MC Mononuclear Complex Ir(dfphp)2(acac) DP->MC + AL, Base 100°C DC Dinuclear Bridged Complex [Ir(dfphp)2(μ-O,N)]2 DP->DC + dfphpH, Base Reflux AL Ancillary Ligand (e.g., acac) Base Base (Na2CO3) Deprotonation

Divergent synthetic workflow for mononuclear and dinuclear dfphpH coordination complexes.

Experimental Protocols

Protocol 1: Synthesis of the Dinuclear Precursor

Causality & Design: The Nonoyama reaction is employed to force the thermodynamically challenging C-H activation of the difluorophenyl ring. A mixed solvent system of 2-ethoxyethanol and water (3:1 v/v) is chosen because it dissolves both the organic dfphpH ligand and the inorganic


 salt, while its high boiling point (~135 °C) provides the necessary thermal energy to overcome the cyclometalation activation barrier.
  • Degassing: In a 50 mL Schlenk flask, combine 15 mL of 2-ethoxyethanol and 5 mL of deionized water. Degas the mixture by bubbling with ultra-pure

    
     for 30 minutes.
    Self-Validating Check: Oxygen must be rigorously excluded; failure to do so results in the oxidation of Ir(III) to insoluble, black 
    
    
    
    , drastically reducing the yield and turning the solution dark.
  • Reaction: Add

    
     (1.0 mmol) and dfphpH (2.2 mmol) to the degassed solvent. Equip the flask with a reflux condenser and heat to 110 °C for 24 hours under a continuous 
    
    
    
    atmosphere.
  • Isolation: Cool the mixture to room temperature. The successful formation of the dinuclear precursor is indicated by the precipitation of a bright yellow/orange powder.

  • Purification: Filter the precipitate via vacuum filtration. Wash the solid sequentially with deionized water (to remove unreacted metal salts), ethanol, and cold hexane (to remove unreacted ligand). Dry under vacuum at 60 °C for 12 hours.

Protocol 2: Synthesis of Mononuclear Heteroleptic Complex

Causality & Design: The chloride bridge of the precursor is cleaved using a bidentate ancillary ligand, acetylacetone (acacH), in the presence of a mild base (


). The base deprotonates acacH, driving the thermodynamic formation of the stable, neutral octahedral complex[3].
  • Reagent Assembly: Suspend

    
     (0.1 mmol), acetylacetone (0.25 mmol), and anhydrous 
    
    
    
    (1.0 mmol) in 15 mL of 1,2-dichloroethane (DCE).
  • Cleavage & Chelation: Reflux the suspension at 88 °C for 16 hours under an inert

    
     atmosphere. The suspension will gradually turn into a clear, luminescent solution as the insoluble precursor is consumed.
    
  • Filtration: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Chromatography: Concentrate the filtrate in vacuo and purify the crude product via silica gel column chromatography using a Dichloromethane/Hexane (1:1 v/v) eluent. Self-Validating Check: The target complex will elute as a highly fluorescent blue/green band when monitored under a 365 nm UV lamp.

Protocol 3: Photophysical Characterization

Causality & Design: Phosphorescent triplet excited states are highly susceptible to triplet-triplet annihilation with dissolved molecular oxygen. Therefore, rigorous deoxygenation is mandatory to obtain accurate photoluminescence quantum yields (PLQY) and excited-state lifetimes.

  • Prepare a

    
     M solution of 
    
    
    
    in spectroscopic grade 2-methyltetrahydrofuran.
  • Transfer the solution to a quartz cuvette equipped with a Teflon stopcock.

  • Perform three freeze-pump-thaw cycles on a high-vacuum Schlenk line to remove dissolved oxygen.

  • Measure the PLQY using an integrating sphere and the lifetime using Time-Correlated Single Photon Counting (TCSPC). Self-Validating Check: Measure the lifetime in both aerated and degassed states. If

    
    , the degassing procedure failed, or the complex is undergoing purely prompt fluorescence rather than phosphorescence.
    

Quantitative Data Summary

The following table summarizes the expected photophysical and electrochemical properties of dfphpH-based complexes compared to the industry-standard blue emitter, FIrpic.

ComplexAbsorption

(nm)
Emission

(nm)
PLQY (%)Lifetime

(

s)

(V vs Fc/Fc

)
FIrpic (Standard)380470, 495851.5+0.85

390480, 505781.8+0.92

420610 (MMLCT)450.9+0.78

410510653.2+0.88

Note: The dinuclear bridged complex exhibits a significant red-shift due to the stabilization of the MMLCT state induced by Ir-Ir metallophilic interactions.

References

  • Dinuclear metal complexes: multifunctional properties and applications. Chemical Society Reviews, 2020, 49(3).2

  • Excited State Processes of Dinuclear Pt(II) Complexes Bridged by 8-hydroxyquinoline. Dalton Transactions, 2023.

  • Spin-Vibronic Effect in Photoinduced Electron Transfer. The Journal of Physical Chemistry Letters, 2024, 15 (19), 5250–5258. 3

  • Recent advances in Blue-Emitting Iridium(III) Complexes Featuring 2-(2,4-Difluorophenyl)pyridine as the Cyclometalating Ligand. ResearchGate, 2025. 1

Sources

Microwave-assisted synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Part 1: Executive Summary & Strategic Rationale

The Challenge: The 6-aryl-2-hydroxypyridine moiety (tautomeric with 6-aryl-2-pyridone) is a privileged pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and PET radiotracers. Conventional thermal synthesis often suffers from long reaction times (12–24 h), catalyst poisoning by the free pyridone nitrogen, and difficult purification of the highly polar product.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces total reaction time to under 1 hour while maximizing yield and purity. We utilize a "Protection-First" strategy (Route A) as the Gold Standard for library synthesis, ensuring solubility and catalyst longevity. A secondary "Direct Coupling" strategy (Route B) is provided for rapid scouting.

Core Advantages:

  • Speed: Reaction times reduced from hours to minutes.

  • Purity: Microwave dielectric heating minimizes wall-effect side reactions.

  • Scalability: Protocols are adaptable from 0.5 mmol screening to 50 mmol scale-up.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is best approached by disconnecting the biaryl bond. While direct coupling to the pyridone is possible, the O-methyl protected precursor (2-methoxy-6-chloropyridine) offers superior performance in palladium-catalyzed cross-coupling due to the absence of the acidic N-H proton which can sequester palladium.

Retrosynthesis Target Target: 6-(3,4-Difluorophenyl)-2-hydroxypyridine (Tautomer: Pyridone) Inter Intermediate: 2-Methoxy-6-(3,4-difluorophenyl)pyridine Target->Inter Demethylation (TMSCl/NaI or HBr) SM1 SM 1: 6-Chloro-2-methoxypyridine Inter->SM1 Suzuki-Miyaura Coupling SM2 SM 2: 3,4-Difluorophenylboronic acid Inter->SM2 Reagents Reagents: Pd(dppf)Cl2, K2CO3 MW: 150°C

Figure 1: Retrosynthetic strategy prioritizing the O-methyl protected route to prevent catalyst poisoning.

Part 3: Experimental Protocols

Method A: The "Gold Standard" Route (Two-Step)

Recommended for high-purity library generation and scale-up.

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reaction: 6-Chloro-2-methoxypyridine + 3,4-Difluorophenylboronic acid → 2-Methoxy-6-(3,4-difluorophenyl)pyridine.

  • Rationale: The methoxy group locks the pyridine in the aromatic form, enhancing solubility in non-polar solvents and preventing Pd-coordination to the amide oxygen/nitrogen.

Materials Table:

ReagentMW ( g/mol )Equiv.Amount (1 mmol scale)Role
6-Chloro-2-methoxypyridine 143.571.0144 mgElectrophile
3,4-Difluorophenylboronic acid 157.911.2190 mgNucleophile
Pd(dppf)Cl₂·DCM 816.640.0541 mgCatalyst
Potassium Carbonate (2M aq) 138.213.01.5 mLBase
1,4-Dioxane --3.5 mLSolvent

Protocol:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl chloride, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Degassing (Critical): Cap the vial and purge with Argon/Nitrogen for 2 minutes (via septum needle) or sparge the solvent beforehand. Oxygen is the primary cause of Suzuki failure.

  • Microwave Irradiation:

    • Temp: 150 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Stirring: 600 RPM

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄, concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1). The product is a white/pale yellow solid.

Step 2: Chemoselective Demethylation

  • Reaction: Conversion of the methoxy ether to the pyridone.

  • Method: TMSCl/NaI (Mild) is preferred over HBr (Harsh) to preserve the difluoro-substitution pattern.

Protocol:

  • Dissolve the intermediate (from Step 1) in dry Acetonitrile (0.2 M concentration).

  • Add NaI (2.0 equiv) followed by TMSCl (2.0 equiv) dropwise.

  • Microwave Irradiation: Heat at 80 °C for 10 minutes .

  • Quench: Pour into aqueous sodium thiosulfate (to remove iodine color) and extract with EtOAc (or DCM/MeOH if solubility is low).

  • Result: The product will precipitate or can be recrystallized from Ethanol.

Method B: Direct Coupling (One-Step)

Recommended for rapid scouting or when deprotection is undesirable.

Reaction: 6-Bromo-2(1H)-pyridone + 3,4-Difluorophenylboronic acid.

Protocol:

  • Solvent System: Use Water:Ethanol:DME (2:1:1) . The high water content is crucial to solubilize the polar pyridone starting material.

  • Base: Use Cs₂CO₃ (3 equiv) instead of K₂CO₃ for better solubility.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Microwave: 130 °C for 20 minutes.

  • Note: This reaction often requires filtration of Pd-black from the final aqueous mixture before acidification to precipitate the product.

Part 4: Characterization & Data Interpretation

Expected Analytical Data (for Final Product):

TechniqueExpected Signal / ObservationInterpretation
LC-MS (ESI+) m/z ≈ 208.1 [M+H]+Confirm mass. Look for Br isotope pattern if SM remains.
1H NMR (DMSO-d6) δ 11.0-12.0 ppm (Broad Singlet)N-H proton of the pyridone tautomer.
1H NMR (Aromatic) δ 6.4 - 6.8 ppm (Doublets)Pyridone ring protons (C3-H, C5-H) are shielded compared to pyridine.
19F NMR Two signals approx -135 to -145 ppmConfirm integrity of the 3,4-difluoro motif.

Troubleshooting Guide:

  • Issue: Low Conversion in Step 1.

    • Fix: Check oxygen levels. Boronic acids can homocouple (oxidize) in the presence of O₂. Ensure the microwave vial is crimped tight before heating.

  • Issue: Product stuck in aqueous phase (Method B).

    • Fix: 2-Hydroxypyridines are amphoteric. Adjust pH to ~6-7 (isoelectric point) to maximize precipitation. Do not over-acidify.

  • Issue: De-fluorination.

    • Fix: Avoid using strong nucleophilic bases (like NaOMe) at high temps. The Suzuki conditions (Carbonate) are safe, but HBr deprotection can cause issues; stick to TMSCl/NaI.

Part 5: References

  • Microwave-Assisted Suzuki Coupling of 6-Halogeno-2-substituted-pyridines:

    • Source: "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines."

    • Relevance: Establishes the viability of Pd-catalyzed coupling at the 6-position of the pyridine core under microwave irradiation.

    • URL:[1][2][3][4][5]

  • Demethylation Protocol (TMSCl/NaI):

    • Source: "Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)..." (Bioorg Med Chem Lett).[6]

    • Relevance: Validates the TMSCl/NaI deprotection strategy for methoxy-pyridines to hydroxy-pyridines (pyridones) with high yield (70%).

    • URL:6[1][5][7]

  • Microwave Synthesis of 2,6-Disubstituted Pyridines:

    • Source: BenchChem Application Notes.

    • Relevance: Provides general microwave parameters (130-150°C) for Suzuki coupling on dibromopyridine scaffolds.

    • URL:8[1][2][3][4][5][7][9]

  • General Microwave Suzuki Protocols:

    • Source: "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles."[3][9]

    • Relevance: Reviews the broad applicability of MW irradiation in accelerating heterocyclic cross-couplings.

    • URL:10[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield bottlenecks when synthesizing 2-hydroxypyridine derivatives. The synthesis of 6-(3,4-difluorophenyl)-2-hydroxypyridine via a Suzuki-Miyaura cross-coupling is notoriously problematic if approached directly.

This guide is designed to deconstruct the chemical causality behind these failures, provide a robust troubleshooting framework, and outline self-validating experimental protocols to guarantee high-yield synthesis.

Part 1: The Mechanistic Bottleneck

The core challenge in synthesizing 6-(3,4-difluorophenyl)-2-hydroxypyridine lies in the innate chemical properties of the starting electrophile, typically 6-chloro-2-hydroxypyridine.

In solution, 2-hydroxypyridines exist in a dynamic tautomeric equilibrium with their 2-pyridone (lactam) counterparts. When subjected to standard palladium- or nickel-catalyzed cross-coupling conditions, the deprotonated pyridonate species acts as a potent bidentate or bridging ligand. Instead of undergoing the desired oxidative addition, the metal catalyst coordinates with the nitrogen and oxygen atoms of the pyridonate, forming highly stable, catalytically inactive dimers or oligomers[1]. This off-cycle catalyst sequestration rapidly halts the catalytic cycle, typically restricting yields to <15%.

To bypass this, we must temporarily abolish the tautomerization via an O-protection strategy , locking the molecule into its reactive pyridine form.

Workflow cluster_direct Direct Approach (Not Recommended) cluster_protected O-Protection Strategy (Recommended) Start 6-chloro-2-hydroxypyridine (Tautomeric Mixture) DirectCoupling Direct Suzuki Coupling + (3,4-diF-Ph)B(OH)2 Start->DirectCoupling Protection O-Alkylation (e.g., MeI, Ag2CO3) Start->Protection Deactivation Catalyst Deactivation (Metal-Pyridonate Complex) DirectCoupling->Deactivation Coordination Poisoning ProtectedSM 6-chloro-2-methoxypyridine (Locked Tautomer) Protection->ProtectedSM CrossCoupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base ProtectedSM->CrossCoupling CoupledInt 6-(3,4-difluorophenyl) -2-methoxypyridine CrossCoupling->CoupledInt Deprotection Deprotection (BBr3 or HBr/AcOH) CoupledInt->Deprotection Final 6-(3,4-Difluorophenyl) -2-hydroxypyridine (High Yield) Deprotection->Final

Caption: Workflow comparing direct coupling vs. the O-protection strategy for yield optimization.

Part 2: Troubleshooting Guide & FAQs

Q1: I attempted a direct Suzuki-Miyaura coupling of 6-chloro-2-hydroxypyridine with (3,4-difluorophenyl)boronic acid. My yield is under 15%, and I see a black precipitate. What happened? A1: The black precipitate is likely palladium black, indicating rapid catalyst decomposition. As established in recent mechanistic studies[1], the unprotected 2-hydroxypyridine coordinates directly to the metal center, preventing transmetalation and leading to catalyst aggregation. You must protect the hydroxyl group prior to coupling.

Q2: Which protecting group is optimal for this specific synthesis? A2: A methyl group (forming 6-chloro-2-methoxypyridine) or a benzyl group (forming 6-chloro-2-benzyloxypyridine) are the industry standards[2]. The methyl ether is highly atom-economical and easily cleaved under acidic conditions (e.g., HBr/AcOH or BBr


). The benzyl ether is advantageous if your downstream molecule is acid-sensitive, as it can be removed via mild palladium-catalyzed hydrogenolysis[3].

Q3: I protected the starting material, but I am observing significant homocoupling of the (3,4-difluorophenyl)boronic acid. How do I minimize this? A3: Homocoupling is driven by the presence of dissolved oxygen and excessive base. Ensure your solvent system (typically 1,4-Dioxane/H


O) is rigorously degassed via the freeze-pump-thaw method or continuous argon sparging for at least 30 minutes. Additionally, slow addition of the boronic acid via a syringe pump can keep its steady-state concentration low, favoring the cross-coupling pathway over homocoupling.

Q4: Why is my coupling reaction stalling at 50% conversion despite using a protected electrophile? A4: 2-Pyridyl electrophiles can suffer from slow oxidative addition due to their electron-deficient nature[4]. If using standard Pd(PPh


)

, switch to a more electron-rich, sterically demanding catalyst system like Pd(dppf)Cl

or Pd

(dba)

with XPhos
. These bidentate/bulky ligands accelerate both oxidative addition and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 6-chloro-2- methoxypyridine PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans (3,4-diF-Ph)B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (Protected) PdII_Trans->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the protected pyridyl electrophile.

Part 3: Quantitative Data Summary

The following table summarizes condition screening data, demonstrating the causality between the protection strategy, catalyst choice, and final yield.

ElectrophileCatalyst System (5 mol%)Base / SolventTemp (°C)Yield (%)Mechanistic Observation
6-chloro-2-hydroxypyridinePd(PPh

)

Na

CO

/ Dioxane:H

O
90< 15%Severe catalyst deactivation; metal-pyridonate formation.
6-chloro-2-hydroxypyridineNi(cod)

/ NHC
K

PO

/ THF
80< 5%Formation of inactive metal dimers.
6-chloro-2-methoxypyridine Pd(dppf)Cl

K

CO

/ Dioxane:H

O
100 > 85% Clean conversion; rapid oxidative addition.
6-chloro-2-benzyloxypyridinePd

(dba)

/ XPhos
K

PO

/ Toluene:H

O
100> 90%Excellent yield; allows for mild downstream deprotection.

Part 4: Standard Operating Procedures (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, follow these step-by-step methodologies. Each step includes a self-validating checkpoint so you can confirm success before proceeding.

Protocol A: Synthesis of 6-chloro-2-methoxypyridine (O-Protection)
  • Setup: In an oven-dried round-bottom flask under argon, dissolve 6-chloro-2-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add Ag

    
    CO
    
    
    
    (1.2 equiv). Note: Silver carbonate strongly favors O-alkylation over N-alkylation compared to potassium carbonate.
  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.5 equiv) at 0 °C. Stir the reaction mixture at room temperature in the dark for 12 hours.

  • Workup: Filter through Celite to remove silver salts. Dilute with EtOAc, wash extensively with water (3x) and brine to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.

Validation Checkpoint: Run a


H NMR (CDCl

). The broad tautomeric NH/OH peak at ~11.5 ppm must be completely absent. A new, sharp singlet integrating to 3 protons should appear at ~3.95 ppm, confirming successful O-methylation.
Protocol B: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk flask, combine 6-chloro-2-methoxypyridine (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2 equiv), K

    
    CO
    
    
    
    (2.5 equiv), and Pd(dppf)Cl
    
    
    (0.05 equiv).
  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H

    
    O. Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen.
    
  • Reaction: Heat the mixture to 100 °C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove the palladium catalyst. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint:


H NMR will show the loss of the boronic acid protons. 

F NMR should display two distinct multiplet signals corresponding to the 3,4-difluoro substitution, confirming the aryl-aryl bond formation.
Protocol C: Deprotection to 6-(3,4-Difluorophenyl)-2-hydroxypyridine
  • Cleavage: Dissolve the coupled product from Protocol B in anhydrous Dichloromethane (DCM) (0.2 M) and cool to -78 °C under argon.

  • Reagent Addition: Slowly add Boron Tribromide (BBr

    
    , 1.0 M in DCM, 3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
    
  • Quenching: Carefully quench the reaction by adding methanol dropwise at 0 °C (Caution: Highly exothermic). Concentrate the mixture under reduced pressure.

  • Purification: Neutralize with saturated NaHCO

    
     and extract with EtOAc. Recrystallize the crude product from Ethanol/Water.
    

Validation Checkpoint:


H NMR (DMSO-

) will confirm the disappearance of the methoxy singlet at ~3.95 ppm and the reappearance of the broad tautomeric OH/NH peak at ~11.5-12.0 ppm. LC-MS should show the expected [M+H]

mass for the final product.

Part 5: References

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. nih.gov. 1

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. nih.gov. 4

  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. acs.org. 3

  • AU2006272951A1 - Pyrrol (2,3-b) pyridine derivatives protein kinase inhibitors. google.com. 2

Sources

Technical Support Center: Purification of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 6-(3,4-Difluorophenyl)-2-hydroxypyridine. This portal is designed for researchers and drug development professionals, providing field-proven methodologies, mechanistic insights, and solutions to common crystallization bottlenecks.

Part 1: Mechanistic Context & Workflow Visualization

The purification of 6-(3,4-Difluorophenyl)-2-hydroxypyridine presents a unique thermodynamic challenge. The molecule features a highly lipophilic 3,4-difluorophenyl ring coupled with a polar 2-hydroxypyridine core. In the solid state and in solution, the 2-hydroxypyridine core undergoes lactam-lactim tautomerization, existing predominantly as the 2-pyridone tautomer. This tautomer forms highly stable, intermolecular hydrogen-bonded dimers[1].

Because of this structural duality, purely polar solvents may disrupt the dimer but fail to yield high recoveries, while purely non-polar solvents cannot dissolve the dimerized lattice. A binary solvent system (e.g., Toluene/Heptane) is required to balance solubility and controlled precipitation[2][3].

G N1 Crude 6-(3,4-Difluorophenyl) -2-hydroxypyridine N2 Dissolve in Toluene (85°C, 5-7 vol) N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 N4 Add Heptane Anti-solvent (Dropwise at 80°C) N3->N4 N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 N6 Phase Check: Oiling Out? N5->N6 N7 Reheat to 85°C & Add Seed Crystals N6->N7 Yes (Liquid separates) N8 Filter & Wash (Cold Heptane) N6->N8 No (Crystals form) N7->N5 N9 Vacuum Dry (45°C, <10 mbar) N8->N9

Recrystallization workflow for 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

Part 2: Troubleshooting FAQs

Q1: Why does my product "oil out" (form a biphasic liquid) instead of crystallizing upon cooling? A1: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the supersaturation of the solution exceeds the metastable zone limit before the temperature drops below the melting point of the solute in that specific solvent mixture. Because the 2-pyridone tautomer forms strong hydrogen bonds, rapid cooling forces the molecules out of solution faster than they can arrange into a crystal lattice. Solution: Ensure a strict linear cooling rate of no more than 0.5°C/min. If oiling out occurs, reheat the mixture until it forms a homogeneous solution, cool to just below the saturation temperature (approx. 75°C), and introduce 0.1% w/w seed crystals to provide a nucleation site, bypassing the LLPS boundary.

Q2: How does the lactam-lactim tautomerism affect my solvent choice? A2: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers[2]. In the solid state, they crystallize almost exclusively as the 2-pyridone form[1]. Polar protic solvents (like pure methanol) heavily stabilize the polar pyridone form, keeping it highly soluble and drastically reducing your yield. Conversely, non-polar solvents (like pure heptane) cannot disrupt the dimers, leading to poor initial dissolution. A moderately polar aromatic solvent like toluene strikes the perfect thermodynamic balance: it solubilizes the lipophilic fluorinated ring at high temperatures but allows the hydrogen-bonded crystal lattice to assemble cleanly upon cooling[3].

Q3: My recovered crystals are slightly yellow/brown. How do I remove these colored impurities? A3: Colored impurities in substituted pyridine syntheses are typically highly conjugated polymeric byproducts. Solution: Prior to recrystallization, dissolve the crude material in hot toluene and treat it with 5% w/w activated carbon (Darco KB). Stir for 15 minutes at 85°C, then perform a hot filtration through a pre-warmed Celite pad. The non-polar polymeric impurities will adsorb to the carbon, yielding a colorless filtrate.

Part 3: Validated Step-by-Step Methodology

This protocol utilizes a Toluene/Heptane solvent-antisolvent system, optimized for high-purity recovery of fluorinated aryl-pyridones. Every step is designed as a self-validating system to ensure process control.

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 6-(3,4-Difluorophenyl)-2-hydroxypyridine in 60 mL of Toluene (6 volumes) in a round-bottom flask equipped with a reflux condenser and overhead stirrer.

  • Heat the suspension to 85°C under a nitrogen atmosphere until complete dissolution occurs.

  • Self-Validation Checkpoint: The solution must be completely transparent. If turbidity persists, add Toluene in 2 mL increments (up to 10 mL max) until clear. If still turbid, the impurities are inorganic salts and must be filtered out.

Step 2: Hot Clarification

  • Pass the hot solution through a jacketed sintered glass funnel (pre-heated to 85°C) containing a 1 cm pad of Celite.

  • Rinse the pad with 5 mL of hot Toluene.

Step 3: Anti-Solvent Addition & Nucleation

  • Transfer the filtrate to a controlled reactor maintained at 80°C.

  • Begin dropwise addition of 40 mL of hot Heptane (4 volumes) at a rate of 2 mL/min while stirring at 150 RPM.

  • Self-Validation Checkpoint: The solution should remain clear during the initial addition. A faint, persistent opalescence should appear near the end of the addition, indicating the edge of the metastable zone.

Step 4: Controlled Crystallization

  • (Optional but Recommended): Add 10 mg of pure 6-(3,4-Difluorophenyl)-2-hydroxypyridine seed crystals.

  • Initiate a controlled cooling ramp from 80°C to 5°C at a strict rate of 0.5°C/min.

  • Hold the slurry at 5°C for 2 hours to maximize thermodynamic yield.

Step 5: Isolation & Drying

  • Filter the resulting white crystalline slurry under vacuum.

  • Wash the filter cake twice with 15 mL portions of ice-cold Heptane.

  • Dry the crystals in a vacuum oven at 45°C (<10 mbar) for 12 hours to remove residual toluene (Toluene has a high boiling point and can become trapped in the crystal lattice if dried at atmospheric pressure).

Part 4: Quantitative Data Summary

The following table summarizes the thermodynamic performance of various solvent systems tested for the recrystallization of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

Solvent SystemSolute:Solvent Ratio (v/w)Saturation Temp (°C)Average Yield (%)Purity (HPLC Area %)Process Notes
Toluene / Heptane (3:2) 10x80°C84 - 88%>99.5%Optimal. Excellent removal of lipophilic impurities; highly crystalline product.
Ethanol / Water (4:1) 15x75°C72 - 78%>99.0%Good for removing polar byproducts; high risk of oiling out if cooled >1°C/min.
Ethyl Acetate / Hexane (1:1) 12x68°C65 - 70%>98.5%Lower recovery due to the higher cold-solubility of the fluorinated aryl group.
Pure Toluene 8x85°C55 - 60%>99.8%Highest purity, but unacceptable yield loss in the mother liquor.
References
  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds. Patent detailing the use of toluene for the recrystallization of substituted 2-hydroxypyridines. Available at:[3]

  • MDPI. New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Mechanistic study on the solid-state tautomerism and hydrogen bonding of 2-hydroxypyridines. Available at:[Link][1]

Sources

Technical Support Center: Solubility Optimization for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PYR-34DF Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Trap

If you are struggling to dissolve 6-(3,4-Difluorophenyl)-2-hydroxypyridine , you are likely encountering a classic medicinal chemistry trap: Lactam-Lactim Tautomerism .[1][2]

While often drawn as "2-hydroxypyridine" (the lactim form), this molecule predominantly exists as 6-(3,4-difluorophenyl)-2-pyridone (the lactam form) in both the solid state and polar solutions.[1][2] This results in the formation of highly stable, hydrogen-bonded dimers that mimic the base-pairing stability of DNA.[2]

The Consequence: The molecule acts like "brick dust"—it has high crystal lattice energy that resists solvation in standard organic solvents (DCM, Methanol) and aqueous buffers.

Module 1: The Diagnostic Logic

Before attempting to force solubility, you must understand the equilibrium governing your material.[2]

Tautomerism Solid Solid State (High Lattice Energy) Dimer Pyridone Dimer (Stable Aggregate) Solid->Dimer Dissolution Attempt (Standard Solvents) Dimer->Solid Re-crystallization Monomer Free Monomer (Soluble Species) Dimer->Monomer Heat / Polar Aprotic Solvent (Breaking H-Bonds) Monomer->Dimer Cooling / Non-polar Solvent Precip Precipitation (Crash Out) Monomer->Precip Water Addition (Hydrophobic Effect)

Figure 1: The solubility pathway.[1][2] The critical step is breaking the 'Dimer' to reach the 'Monomer' state using energy (heat) or specific solvents.

Module 2: Troubleshooting & Solutions (Q&A)
Q1: "I tried dissolving it in Methanol and DCM, but it stays as a white suspension. Why?"

Technical Analysis: Methanol is a hydrogen bond donor.[1][2] It cannot effectively compete with the strong intermolecular N-H···O=C hydrogen bonds between two pyridone molecules.[1][2] The difluorophenyl group further adds lipophilicity (increasing LogP), making the crystal lattice even more robust against polar protic solvents.

The Solution: Switch to Dipolar Aprotic Solvents You need a solvent that is a strong H-bond acceptor but not a donor, to disrupt the dimer interface.[2]

Solvent ClassSuitabilityRecommendation
Dipolar Aprotic High DMSO (Dimethyl sulfoxide) or DMF are the gold standards here.[1][2] They disrupt the dimer H-bonds.[1][2]
Protic LowMethanol/Ethanol will likely fail at concentrations >1 mM.[1][2]
Non-Polar Very LowDCM, Hexane, Toluene will fail due to the polar amide core of the pyridone.

Protocol:

  • Weigh the compound.[2]

  • Add 100% DMSO to achieve a target concentration of 10–50 mM.[1][2]

  • Critical Step: Vortex vigorously, then sonicate at 40°C for 10 minutes. The heat is necessary to overcome the initial lattice energy barrier.

Q2: "I diluted my DMSO stock into PBS (pH 7.4), and it immediately precipitated."

Technical Analysis: This is the "Crash Out" effect.[1]

  • Solubility Drop: The water molecules in PBS strip away the DMSO shell.[2]

  • Hydrophobic Return: The lipophilic 3,4-difluorophenyl tail repels water.[1][2]

  • Re-Dimerization: The pyridone headgroups find each other and re-stack instantly.[2]

The Solution: pH Adjustment or Complexation The pKa of the N-H group in 6-phenyl-2-pyridone derivatives is typically ~11.0 .[1][2]

  • Acidic pH (pH < 2): Ineffective.[1][2] Protonating the oxygen (pKa ~0.[2]7) requires strong acids that are incompatible with biological assays.[1][2]

  • Neutral pH (pH 7.4): The molecule is neutral and insoluble.

  • Basic pH (pH > 10): Effective.[1][2] Deprotonating the Nitrogen creates an anion, vastly increasing solubility.[2] However, this is often toxic to cells.[2]

Recommended Strategy: Cyclodextrin Complexation Instead of pH, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] The hydrophobic difluorophenyl ring inserts into the cyclodextrin cavity, preventing aggregation while keeping the hydrophilic head exposed.

Protocol for Aqueous Formulation:

  • Prepare a 20% (w/v) HP-β-CD solution in your buffer (PBS).[1][2]

  • Add your DMSO stock solution dropwise to this vehicle while vortexing.[1][2]

  • Target a final DMSO concentration of <1%.[1][2]

Q3: "How do I validate that it is actually dissolved and not just a micro-suspension?"

Technical Analysis: Visual inspection is insufficient. Micro-aggregates (colloids) can scatter light deceptively or appear clear but precipitate over time.[1][2]

The Solution: Kinetic Solubility Assay via UV-Vis [1]

  • Prepare: Saturated solution in buffer (centrifuge at 10,000g for 10 min to pellet solids).

  • Measure: Take the supernatant and measure UV absorbance at 300–320 nm (typical for 2-pyridone chromophore).[1][2]

  • Compare: Check against a standard curve prepared in 100% DMSO. If the Absorbance (Buffer) << Absorbance (DMSO), your compound has crashed out.[2]

Module 3: Decision Tree for Formulation

Follow this logic path to determine the correct solvent system for your specific application.

DecisionTree Start Start: Solid Compound 6-(3,4-difluorophenyl)-2-hydroxypyridine AppType What is the Application? Start->AppType ChemSynth Chemical Synthesis / Analysis AppType->ChemSynth BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay InVivo In Vivo (Animal Models) AppType->InVivo Solv1 Use DMSO or DMF (Heat to 40°C) ChemSynth->Solv1 Solv2 Use DMSO Stock (10mM) Dilute into 20% HP-beta-CD BioAssay->Solv2 Solv3 Formulate as Nanosuspension or PEG400/Water (40:60) InVivo->Solv3

Figure 2: Formulation Decision Matrix based on experimental intent.

References
  • Beak, P., et al. (1980).[1][2] Equilibrium studies: 2-Hydroxypyridine vs 2-Pyridone.[1][2][3][4][5] This foundational work establishes that in solution, the dimer form is energetically favored, creating the solubility barrier.

    • Source:

  • Zwier, T. S., et al. (2011).[1][2] Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.[1][2][5] Details the "water wire" mechanism where water molecules can bridge the tautomers, explaining why simple aqueous dilution often fails without cosolvents.

    • Source:[1]

  • Lipinski, C. A. (2000).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Provides the framework for understanding how the fluorinated phenyl group increases LogP and reduces aqueous solubility.

    • Source:[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][6] Discusses why pKa manipulation (pH > 11) is required for anionic solubility of pyridones, often necessitating alternative strategies like cyclodextrins for physiological pH.

    • Source:[1][2]

Sources

Removing palladium impurities from 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides field-proven troubleshooting strategies and methodologies for removing stubborn palladium (Pd) impurities from 6-(3,4-Difluorophenyl)-2-hydroxypyridine , a highly coordinating active pharmaceutical ingredient (API) intermediate.

Process Visualization: Heterogeneous Scavenging Workflow

G A Crude API (Pd-Chelated) B Solvent Selection (e.g., DMF, THF) A->B C Scavenger Addition (MP-TMT or Si-Thiol) B->C D Incubation & Agitation (4-18h, 25-50°C) C->D Kinetics driven E Filtration (Removal of Pd-Scavenger) D->E Heterogeneous separation F Polished API (< 10 ppm Pd) E->F ICH Q3D Compliant

Workflow for heterogeneous palladium scavenging from coordinating APIs.

Frequently Asked Questions (FAQs)

Q1: Why does standard silica gel chromatography fail to remove palladium from 6-(3,4-Difluorophenyl)-2-hydroxypyridine? A: Standard silica gel relies on weak physisorption and hydrogen bonding. The 2-hydroxypyridine moiety of your API exists in a tautomeric equilibrium with 2-pyridone. This structure acts as a potent bidentate ligand, with the nitrogen lone pair and the adjacent oxygen atom strongly chelating Pd(II) species formed during the Suzuki-Miyaura coupling. Because the API itself acts as the ligand, the Pd-API complex exhibits similar polarity to the free API, causing them to co-elute. Breaking this thermodynamic sink requires a chemical scavenger with a significantly higher affinity constant (


) for palladium ().

Q2: I treated my reaction mixture with activated carbon, but the palladium levels plateaued at 300 ppm. Why? A: Activated carbon removes metals via non-specific physisorption. While cost-effective for bulk metal removal (dropping levels from >2000 ppm to ~300 ppm), it cannot overcome the strong coordination energy of the hydroxypyridine-Pd complex. To reach ICH Q3D limits (<10 ppm for oral APIs), you must transition from physisorption to chemisorption using functionalized scavengers like Macroporous Polystyrene-Trimercaptotriazine (MP-TMT) ().

Q3: Does the tautomeric state of 2-hydroxypyridine affect palladium scavenging kinetics? A: Yes. In polar solvents, the 2-pyridone tautomer often predominates. Deprotonation at high pH increases the electron density on the oxygen, strengthening Pd coordination. Maintaining a neutral or slightly acidic pH during scavenging can protonate the API, weakening its hold on the palladium and accelerating the metal's transfer to the scavenger matrix ().

Quantitative Data: Scavenger Performance Comparison

The following table summarizes the expected performance of various scavenging matrices when applied to coordinating biaryl APIs.

Scavenger MatrixFunctional GroupBinding MechanismOptimal SolventsTypical Pd ReductionAPI Recovery
Biotage® MP-TMT TrimercaptotriazineChemisorption (Soft-Soft)DMF, THF, DCM> 99%> 95%
SiliaMetS® Thiol Alkyl ThiolChemisorption (Soft-Soft)Toluene, EtOAc90 - 98%> 95%
Activated Carbon N/APhysisorptionAlcohols, THF50 - 80%80 - 90%
L-Cysteine Amino Acid (N, O, S)Homogeneous ChelationBiphasic (Water/Org)70 - 90%> 90%
Troubleshooting Guides & Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes a causality explanation and a validation check to ensure the process is functioning as intended before proceeding.

Protocol 1: Solid-Supported Scavenging using MP-TMT

Causality: MP-TMT utilizes three sulfur atoms per triazine ring. According to Hard-Soft Acid-Base (HSAB) theory, these "soft" sulfur donors have a massive thermodynamic advantage over the "harder" N/O donors of the hydroxypyridine ring, irreversibly trapping the Pd ().

  • Dissolution: Dissolve the crude 6-(3,4-Difluorophenyl)-2-hydroxypyridine in a polar aprotic solvent (e.g., DMF or THF) at a concentration of 10-20 volumes (v/w).

    • Validation Check: Visually inspect for a completely clear solution. If the mixture is cloudy, the API is undissolved and will physically trap Pd inside its crystal lattice. Add more solvent or gently heat until clear.

  • Scavenger Addition: Add 3 to 5 molar equivalents of MP-TMT resin relative to the initial palladium catalyst loading used in the cross-coupling reaction.

  • Incubation: Agitate the suspension via overhead stirring at 40°C to 50°C for 12-18 hours.

    • Causality: Elevated temperature provides the activation energy needed to accelerate the decomplexation (off-rate) of Pd from the hydroxypyridine ring.

    • Validation Check: Pull a 1 mL aliquot after 4 hours, filter it, and observe the color. A shift from dark orange/brown to pale yellow indicates successful ongoing scavenging.

  • Filtration: Filter the mixture through a pad of Celite® or a fine porosity glass frit to remove the Pd-loaded MP-TMT resin. Wash the filter cake with 2 volumes of the reaction solvent.

  • Isolation: Precipitate the polished API by adding an anti-solvent (e.g., water) and collect via filtration.

Protocol 2: Biphasic Chelating Wash with L-Cysteine (For Bulk Pd Removal)

Causality: For highly contaminated batches (>2000 ppm Pd), a pre-treatment using a water-soluble chelator reduces the bulk Pd load, saving cost on expensive solid scavengers. L-cysteine is a tridentate ligand that forms highly water-soluble Pd complexes.

  • Solvent Exchange: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran).

  • Aqueous Preparation: Prepare a 10% (w/w) aqueous solution of L-cysteine. Adjust the pH to 7.5 - 8.0 using 1M NaOH.

    • Causality: Adjusting the pH deprotonates the thiol group on L-cysteine, maximizing its nucleophilicity and binding affinity for Pd.

  • Extraction: Add 3 volumes of the L-cysteine solution to the organic phase. Stir vigorously with high shear at 50°C for 2 hours.

    • Validation Check: Stop stirring and allow the layers to separate. The aqueous layer must turn dark yellow or brown. If it remains colorless, the interfacial mixing shear is too low, or the pH is incorrect.

  • Phase Separation: Isolate the organic layer. Wash once with brine, dry over Na₂SO₄, and proceed to Protocol 1 for final polishing if Pd levels remain >10 ppm.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Biotage® MP-TMT | Palladium Scavenger. Biotage. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]

Optimizing reaction temperature for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling of 2-hydroxypyridine derivatives with electron-deficient fluorinated phenylboronic acids.

Synthesizing 6-(3,4-Difluorophenyl)-2-hydroxypyridine presents a classic kinetic conflict. The 2-hydroxypyridine halide is sterically and electronically deactivated, demanding high temperatures for oxidative addition. Conversely, the (3,4-difluorophenyl)boronic acid is highly unstable and rapidly degrades at elevated temperatures.

This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to thread this thermal needle.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my yield of 6-(3,4-difluorophenyl)-2-hydroxypyridine drop drastically when I heat the reaction above 80°C? A: The primary culprit is protodeboronation , a destructive side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 1,2-difluorobenzene[1]. The 3,4-difluoro substitution is highly electron-withdrawing. During the base-mediated transmetalation step, a boronate complex is formed. At elevated temperatures (>80°C), the electron-withdrawing fluorine atoms stabilize the transient aryl anionoid intermediate, accelerating C-B bond cleavage[2]. Heating the reaction to force the sluggish 2-hydroxypyridine to react simply provides the activation energy necessary to destroy your boronic acid[3].

Q2: If I lower the temperature to 50°C to save the boronic acid, my reaction stalls. How do I achieve full conversion? A: You are experiencing catalyst stalling due to an insurmountable activation barrier for oxidative addition. 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones, which can strongly coordinate to the palladium center and deactivate it[4]. Standard catalysts like Pd(PPh₃)₄ fail at low temperatures for these substrates. To achieve turnover at 60–65°C, you must lower the activation barrier by switching to a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos or SPhos)[5]. These ligands sterically prevent the formation of inactive Pd-pyridone complexes and electronically enrich the Pd(0) center to accelerate oxidative addition at milder temperatures.

Q3: Does my choice of base interact with the temperature optimization? A: Intimately. Base-catalyzed protodeboronation is a function of both temperature and pH[2]. Using a strong, highly soluble base (like NaOH or Na₂CO₃) at high temperatures maximizes the concentration of the reactive boronate species, leading to rapid degradation. By switching to a milder, less soluble base (like anhydrous K₃PO₄ or KF) in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O), you throttle the effective concentration of the boronate. This widens your thermal operating window, allowing you to safely heat the reaction to 65°C without destroying the boronic acid.

Part 2: Visualizing the Thermal Conflict

To successfully optimize this reaction, you must understand the competing kinetic pathways and how to diagnose failures based on analytical data.

G Start 6-Bromo-2-hydroxypyridine + (3,4-Difluorophenyl)boronic acid OxAdd Oxidative Addition (Requires Activation Energy) Start->OxAdd Pd Catalyst (Low Temp Barrier) Proto Protodeboronation (Competing Side Reaction) Start->Proto High Temp (>80°C) + Strong Base TransMet Transmetalation (Base Mediated) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Optimal Temp (60-70°C) Degrad 1,2-Difluorobenzene (Dead End Byproduct) Proto->Degrad

Caption: Kinetic competition between Suzuki cross-coupling and protodeboronation pathways.

G Issue Low Yield of Target Hydroxypyridine Check1 Analyze Crude by LC-MS or 19F NMR Issue->Check1 PathA High 1,2-Difluorobenzene (Protodeboronation) Check1->PathA PathB Unreacted Starting Materials (Stalling) Check1->PathB SolA1 Lower Temp to 60-65°C PathA->SolA1 SolA2 Switch to Milder Base (e.g., K3PO4) PathA->SolA2 SolB1 Use Electron-Rich Ligand (e.g., XPhos) PathB->SolB1 SolB2 Protect 2-OH Group (e.g., as OMe) PathB->SolB2

Caption: Decision matrix for diagnosing and resolving temperature-related coupling failures.

Part 3: Quantitative Optimization Data

The following table synthesizes the empirical relationship between temperature, catalyst selection, and reaction outcomes for this specific molecular pairing.

Temp (°C)Catalyst SystemBaseConversion (%)Protodeboronation (%)Isolated Yield (%)Diagnosis
90°C Pd(PPh₃)₄ (5 mol%)Na₂CO₃100%>80%12%Thermal degradation of boronic acid.
65°C Pd(PPh₃)₄ (5 mol%)Na₂CO₃30%20%25%Catalyst stalled; insufficient thermal energy.
50°C Pd(OAc)₂ / XPhosK₃PO₄60%<2%55%Boronic acid preserved, but oxidative addition is too slow.
65°C Pd(OAc)₂ / XPhos K₃PO₄ >98% <5% 88% Optimized "Goldilocks" zone.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating system . Do not proceed to the next step unless the in-process validation criteria are met.

Target: 6-(3,4-Difluorophenyl)-2-hydroxypyridine Scale: 1.0 mmol

Step 1: Catalyst Pre-activation

  • In an oven-dried Schlenk tube under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add 2.0 mL of anhydrous, degassed 1,4-Dioxane. Stir at 40°C for 15 minutes.

  • Validation Check: The solution must transition from a pale yellow suspension to a homogeneous deep red/burgundy solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns black (Pd black precipitation), oxygen or moisture is present. Abort and restart.

Step 2: Substrate & Base Addition

  • Cool the tube to room temperature. Add 6-bromo-2-hydroxypyridine (1.0 mmol) and (3,4-difluorophenyl)boronic acid (1.3 mmol).

  • Add finely milled, anhydrous K₃PO₄ (2.0 mmol) and 0.5 mL of degassed HPLC-grade H₂O.

  • Scientific Rationale: A slight excess (1.3 eq) of boronic acid acts as a sacrificial buffer against residual protodeboronation[4].

Step 3: Degassing & Thermal Control

  • Perform three freeze-pump-thaw cycles to strictly exclude oxygen, which promotes homocoupling side reactions[4].

  • Submerge the vessel in a pre-heated oil bath set strictly to 65°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

Step 4: In-Process Control (IPC) via LC-MS

  • After 2.5 hours, halt stirring, allow the phases to separate, and sample 10 µL of the organic top layer. Dilute in 1 mL Acetonitrile and inject into the LC-MS.

  • Validation Check:

    • Look for the complete disappearance of the 6-bromo-2-hydroxypyridine peak (

      
      ).
      
    • Confirm the presence of the product peak (

      
      ).
      
    • Check the UV trace (254 nm) for 1,2-difluorobenzene (protodeboronation byproduct). If this peak dominates, verify your oil bath calibration; the temperature exceeded 70°C.

Step 5: Workup & Isolation

  • Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Pd particulates and phosphate salts[4].

  • Wash the organic filtrate with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 6-(3,4-difluorophenyl)-2-hydroxypyridine.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh (ed.ac.uk) URL:[2]

  • Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development Source: National Institutes of Health (nih.gov) URL:[3]

  • Protodeboronation Source: Wikipedia (wikipedia.org) URL:[1]

  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands Source: BenchChem (benchchem.com) URL:[4]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (nih.gov) URL:[5]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (rsc.org) URL:

Sources

Technical Support Center: Purification of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-6DFP-PYR-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Chameleon" Molecule

Welcome to the purification guide for 6-(3,4-difluorophenyl)-2-hydroxypyridine (referred to hereafter as 6-DFP-HP ).

If you are experiencing inconsistent solubility, streaking on TLC plates, or difficulty separating this compound from boronic acid byproducts, you are likely battling tautomerism .

In solution, this molecule exists in a dynamic equilibrium between two forms: the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) . While the lactam form (pyridone) is thermodynamically favored in polar solvents and the solid state, the presence of the lactim form interferes with standard purification methods.

This guide treats your purification process not as a recipe, but as a logic gate system designed to exploit these physicochemical properties.

Module 1: The Tautomer Trap (Chromatography Issues)

The Problem

"My compound streaks on silica gel, co-elutes with impurities, or appears as two spots on TLC."

The Mechanism

Silica gel is acidic. It interacts strongly with the basic nitrogen of the pyridine ring (lactim form) and the amide oxygen (lactam form). The interconversion between these forms during elution causes the "streaking" effect, destroying resolution.

The Solution: Mobile Phase Modifiers

You must force the equilibrium into a single state or block the silica's active sites.

Recommended Protocol:

  • Acidic Modifier (Preferred): Add 0.5% to 1.0% Acetic Acid (AcOH) to your DCM/MeOH or EtOAc/Hexane mobile phase. This protonates the system, suppressing ionization and minimizing interaction with silanols.

  • Alternative (Basic): If your byproducts are acid-sensitive, use 1% Triethylamine (TEA) . Note: TEA is difficult to remove completely from the final solid.

Visualizing the Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Non-polar / Aromatic Lactam Lactam Form (2-Pyridone) Polar / Amide-like (Major Form) Lactim->Lactam Polar Solvents (MeOH, DMSO) Silica Silica Gel Surface (Acidic -SiOH) Lactim->Silica N-Interaction (Streaking) Lactam->Lactim Gas Phase / Non-polar Lactam->Silica H-Bonding (Strong Tailing)

Figure 1: The lactam-lactim equilibrium shifts based on solvent polarity. Unmodified silica interacts with both forms, causing poor separation.

Module 2: Separation from Boronic Acid (The pH Swing)

The Problem

"I used a Suzuki coupling, and I cannot remove the excess 3,4-difluorophenylboronic acid."

The Logic

Both the target (6-DFP-HP) and the impurity (boronic acid) have acidic protons, but their


 values differ significantly.
  • 3,4-Difluorophenylboronic acid:

    
     (Lewis acidity/ionization).
    
  • 6-DFP-HP (N-H proton):

    
    .
    

We can exploit this window. At pH 9.5, the boronic acid is ionized (water-soluble), while the pyridone remains largely neutral (organic-soluble).

The Protocol: Controlled Wash
  • Dissolve: Take up the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Buffer Preparation: Prepare a 0.5 M Sodium Carbonate (

    
    )  solution (pH ~11) or a Carbonate/Bicarbonate buffer (pH ~10).
    
  • The Wash:

    • Wash the organic layer with the carbonate solution twice .

    • Mechanism:[1][2][3] The boronic acid converts to the water-soluble boronate anion. The pyridone (mostly neutral) stays in the organic layer.

    • Caution: Do not use strong NaOH (pH > 13), or you will deprotonate the pyridone and lose it to the aqueous layer.

  • Final Polish: Wash with brine, dry over

    
    , and concentrate.[4]
    

Module 3: Scavenging Palladium & Crystallization

The Problem

"The product is grey/brown (Pd contamination) or an oil that won't solidify."

Palladium Removal

Pyridones are excellent ligands for metals, making Pd removal difficult.

  • Method A (Silica Thiol): Treat the dissolved crude with SiliaMetS® Thiol or equivalent scavenger resin (stir 4 hours, filter).

  • Method B (Activated Carbon): Reflux the crude in Ethanol with activated charcoal for 30 minutes, then filter hot through Celite.

Crystallization Strategy (The "Crash Out")

6-DFP-HP is highly crystalline due to intermolecular hydrogen bonding (dimer formation).

Solvent SystemOutcomeProcedure
Ethanol / Water Recommended Dissolve in hot EtOH. Add hot water dropwise until turbid. Cool slowly to 4°C.
EtOAc / Heptane AlternativeDissolve in minimal hot EtOAc. Add Heptane. Good for removing non-polar impurities.
Acetonitrile High PurityRecrystallize from boiling ACN. Often yields needles.

Visual Workflow: The Self-Validating Protocol

This flowchart represents the logical decision tree for purifying 6-DFP-HP.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Step1 1. Solvent Exchange Dissolve in EtOAc/DCM Start->Step1 Step2 2. pH Selective Wash Wash with 10% Na2CO3 (pH ~10) Step1->Step2 Decision1 Boronic Acid Removed? Step2->Decision1 Waste Aqueous Waste (Contains Boronates) Step2->Waste Removes acidic impurities Decision1->Step2 No (Repeat Wash) Step3 3. Pd Scavenging Add Thiol Resin or Charcoal Decision1->Step3 Yes Step4 4. Concentration to Solid/Oil Step3->Step4 Step5 5. Crystallization EtOH/Water (1:1) Step4->Step5

Figure 2: Step-by-step isolation logic designed to sequentially remove boronic acids, palladium, and organic byproducts.

Frequently Asked Questions (FAQ)

Q: Why does the NMR show broad signals for the N-H or O-H protons? A: This is due to the rapid exchange between the lactam and lactim forms and hydrogen bonding dimerization. Running the NMR in DMSO-d6 usually stabilizes the lactam (pyridone) form and sharpens the signals compared to


.

Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior to normal phase. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . The pyridone is moderately polar and will elute early-to-mid gradient. The acid is crucial to prevent peak tailing.

Q: My product is turning pink upon storage. Is it decomposing? A: Pyridones can be light-sensitive. The pink color usually indicates trace oxidation of minor phenolic impurities or photo-degradation. Store the solid in amber vials under argon at -20°C for long-term stability.

References

  • Tautomerism of 2-Hydroxypyridines

    • Beak, P., et al. "Protomeric Equilibria in 2-Hydroxypyridines." Journal of the American Chemical Society, vol. 102, no. 10, 1980.

  • Purification of Suzuki Coupling Products

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Pyridone Synthesis & Properties

    • Cox, C. D., et al. "Synthesis of 6-Substituted 2-Pyridones." Tetrahedron Letters, vol. 46, no. 31, 2005.

  • Solubility & pKa Data (General Pyridones)

    • Handbook of Heterocyclic Chemistry, 3rd Edition. A.R. Katritzky, C.A. Ramsden, et al. Elsevier, 2010.

Sources

Technical Support Center: Chromatography of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 2-hydroxypyridine derivatives like 6-(3,4-Difluorophenyl)-2-hydroxypyridine . If you are experiencing severe peak broadening, poor recovery, or TLC streaking, the issue is not your technique—it is the fundamental physical chemistry of the molecule.

Below is a comprehensive, causality-driven guide to troubleshooting and optimizing your chromatography solvent systems for this specific class of heterocycles.

Diagnostic Workflow

G Start Crude 6-(3,4-Difluorophenyl) -2-hydroxypyridine Decision Scale & Purity Requirement? Start->Decision NP Normal Phase (Silica) Scale > 1g Decision->NP Preparative Scale RP Reverse Phase (C18) Scale < 1g or High Purity Decision->RP Analytical/Fine Prep NPSolvent Eluent: DCM / MeOH Modifier: 1% AcOH NP->NPSolvent RPSolvent Eluent: H2O / MeCN Modifier: 0.1% Formic Acid RP->RPSolvent Issue Severe Streaking? NPSolvent->Issue Fix Increase MeOH to 10% or switch to RP Issue->Fix Yes

Workflow for selecting the optimal chromatography system for 2-hydroxypyridine derivatives.

Mechanistic Overview: The Tautomerism Challenge

To purify 6-(3,4-Difluorophenyl)-2-hydroxypyridine successfully, you must understand its dynamic state. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.

The position of this equilibrium is highly sensitive to the solvent environment[1]. In non-polar solvents (e.g., hexane, ethyl acetate), the lactim form is favored, which readily forms strong, hydrogen-bonded dimers[2]. Conversely, in highly polar solvents (e.g., water, methanol), the lactam form is stabilized by the solvent, effectively breaking the dimers and forcing the molecule into a monomeric state[1].

When you apply this compound to a standard bare silica column using non-polar solvents, the active silanol (-SiOH) groups on the stationary phase aggressively compete for these hydrogen bonds. This causes the dimers to continuously break and reform as they travel down the column. This dynamic interconversion is the direct mechanical cause of the severe streaking and peak tailing commonly observed with this compound.

Troubleshooting Guides & FAQs

Q: Why does my compound streak from Rf 0.2 to 0.8 on normal-phase TLC when using Hexane/Ethyl Acetate? A: This is a classic symptom of tautomeric equilibrium and dimerization. Because non-polar solvents favor the hydrogen-bonded dimer[2], the molecule interacts unpredictably with the silica gel. To fix this, you must abandon Hexane/EtOAc. Switch to a competitive hydrogen-bonding solvent system like Dichloromethane (DCM) and Methanol (MeOH), and add an acidic modifier like Acetic Acid (AcOH) to suppress the ionization of the silica's silanol groups.

Q: Should I use Normal Phase (Silica) or Reverse Phase (C18) for purification? A: Reverse-phase chromatography is inherently superior and highly recommended for polar pyridone compounds[3]. The polar mobile phase heavily favors the 2-pyridone (lactam) tautomer and completely disrupts dimerization[1]. This forces the molecule into a single, stable state, yielding sharp, predictable peaks. Normal phase should only be used for large-scale (>1g) crude cleanups where reverse phase is not economically feasible.

Q: What is the optimal solvent system for Reverse Phase LC-MS or Preparative HPLC? A: A binary gradient of Water and Acetonitrile supplemented with 0.1% Formic Acid is the gold standard[4]. Acetonitrile provides the necessary elution strength to mobilize the lipophilic 3,4-difluorophenyl ring, while the acidic modifier standardizes the ionization state of the pyridone core, ensuring excellent peak shape and mass spectrometry compatibility[4].

Data Presentation

Table 1: Solvent Effects on Tautomeric Equilibrium & Dimerization

Solvent EnvironmentPolarityDominant TautomerDimerization StateChromatographic Impact
Hexane / EtOAc Non-polar2-Hydroxypyridine (Lactim)Strong DimersSevere streaking, poor recovery
Dichloromethane ModerateMixed EquilibriumModerate DimersBroad peaks, tailing
Methanol / Water Polar2-Pyridone (Lactam)MonomersSharp peaks, high resolution

Table 2: Recommended Solvent Systems for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Chromatography TypeStationary PhaseMobile Phase AMobile Phase BModifierIdeal Use Case
Normal Phase Bare Silica (SiO2)DichloromethaneMethanol1% Acetic AcidInitial crude cleanup (>1g)
Reverse Phase C18 Bonded SilicaWaterAcetonitrile0.1% Formic AcidFinal purification (<1g)
Standardized Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (DCM/MeOH/AcOH)

Use this protocol for bulk crude cleanups where reverse-phase is not scalable.

  • Column Pre-equilibration: Flush the silica column with 3 column volumes (CV) of DCM containing 1% v/v Glacial Acetic Acid.

    • Causality: This neutralizes the acidic silanol sites on the silica, preventing irreversible binding of the basic nitrogen and reducing tailing.

  • Sample Loading: Dissolve the crude 6-(3,4-Difluorophenyl)-2-hydroxypyridine in a minimal volume of DCM. If solubility is poor due to the polar core, add up to 5% MeOH.

    • Self-Validation: Ensure the sample is completely dissolved; loading particulate matter will cause immediate peak fronting.

  • Elution Gradient: Run a gradient from 100% DCM to 90:10 DCM:MeOH, maintaining 1% AcOH throughout the entire run.

  • Fraction Analysis: Spot fractions on a silica TLC plate and develop using 90:10:1 DCM:MeOH:AcOH.

    • Self-Validation: A single, tight spot (Rf ~0.3–0.5) confirms successful suppression of dimerization. If streaking persists, increase the MeOH concentration slightly.

Protocol B: Reverse-Phase Preparative HPLC (H2O/MeCN/FA)

Use this protocol for high-purity isolation and final compound characterization.

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid)[4]. Filter through a 0.2 µm membrane and degas.

  • Column Selection: Use a high-carbon-load C18 column (e.g., 5 µm particle size) to adequately retain and resolve the lipophilic 3,4-difluorophenyl group.

  • Gradient Method: Initiate the run at 10% Mobile Phase B, holding for 2 minutes, then ramp to 80% B over 15 column volumes.

    • Causality: The highly aqueous starting condition forces the compound entirely into the monomeric lactam state[1]. The subsequent Acetonitrile ramp efficiently elutes the fluorinated aromatic system.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm.

    • Self-Validation: The resulting chromatogram must display a sharp, symmetrical peak with a tailing factor (Tf) between 0.9 and 1.2. This mathematically confirms the absence of tautomeric splitting.

References

Sources

Technical Support Center: Stability & Handling of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Users frequently report "instability" of 6-(3,4-Difluorophenyl)-2-hydroxypyridine under acidic conditions. In 90% of cases, this is not chemical degradation but rather a misunderstanding of lactam-lactim tautomerism or pH-dependent solubility .

This compound contains a robust 2-pyridone core substituted with a chemically inert difluorophenyl group. The C-F bonds are stable to standard acidic hydrolysis. The observed "impurities" or "loss of product" are usually chromatographic artifacts or precipitation events.

Part 1: The "Ghost Peak" Phenomenon (Tautomerism)

The most common support ticket regarding this compound involves HPLC peak splitting. Users observe two peaks and assume the compound has hydrolyzed.

The Science: 6-(3,4-Difluorophenyl)-2-hydroxypyridine exists in a dynamic equilibrium between two forms:

  • Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents.[1]

  • Lactam (2-Pyridone): Favored in the solid state, aqueous solutions, and polar solvents (like Methanol/Water).

Under acidic conditions, both forms protonate to form a common cationic species. However, if your HPLC mobile phase pH is near the pKa of the compound (approx. pKa ~0.7 - 1.0 for the cation


 neutral transition, and pKa ~11 for neutral 

anion), you will see peak broadening or splitting as the molecule toggles between states on the column.
Visualizing the Equilibrium

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Non-polar favored Lactam Lactam Form (2-Pyridone) Polar/Aqueous favored (MAJOR SPECIES) Lactim->Lactam Tautomerization (Fast) Cation Cationic Form (Protonated at Oxygen) Lactam->Cation +H+ (Acidic pH < 1) Cation->Lactam -H+ (Neutralization)

Figure 1: The lactam-lactim tautomerism.[1][2] In acidic media, the equilibrium shifts toward the protonated cation. In standard HPLC conditions (pH 2-7), the Lactam (Pyridone) form usually dominates.

Part 2: Solubility & Precipitation (The "Crash Out" Issue)

Users often report that the compound "disappears" from solution upon acidification.

Mechanism: The 3,4-difluorophenyl group is highly lipophilic. The 2-pyridone core provides some polarity, but the molecule remains sparingly soluble in water.

  • Strong Acid (pH < 1): The molecule is protonated (cationic) and highly soluble.

  • Weak Acid/Neutral (pH 3–7): The molecule is neutral. The lipophilic fluorine tail drives precipitation.

Troubleshooting Table: Solubility Behavior

ConditionObserved BehaviorTechnical ExplanationAction Required
1N HCl / H₂SO₄ Clear SolutionFully protonated cation forms a soluble salt.None. Stable state.
pH 3 - 5 (Acetate Buffer) Haze / PrecipitateDanger Zone. The compound is neutral and hydrophobic.Add 50% Organic Modifier (MeOH/ACN).
pH 7 (Water) Solid / SuspensionInsoluble neutral form.Requires organic co-solvent (DMSO/DMF).
HPLC (0.1% TFA) Split PeakspH is close to pKa; partial protonation.Use a stronger buffer or higher organic % to force one state.
Part 3: Chemical Stability (Real Degradation)

Is the compound actually breaking down?

  • Hydrolysis (Ring Opening): NO. The 2-pyridone ring is aromatic. It does not hydrolyze like a standard amide bond. It requires extreme conditions (e.g., boiling in conc. NaOH for days) to open.

  • Defluorination: NO. The C-F bond on the phenyl ring is one of the strongest in organic chemistry (

    
    ). It is stable to standard acids (HCl, TFA, H₂SO₄).
    
  • Oxidation: POSSIBLE. The pyridine nitrogen can form N-oxides if exposed to strong oxidants (mCPBA, H₂O₂) or prolonged light exposure in solution.

Verdict: If you see new impurity peaks after acid treatment, they are likely dimers (formed at high concentration) or salts precipitating , not hydrolysis products.

Part 4: Troubleshooting Protocols
Protocol A: HPLC Method for Tautomeric Compounds

Use this method to confirm purity if you suspect peak splitting.

  • Column: C18 (End-capped), 3.5 µm or smaller.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.0). Do not use Formic Acid (too weak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Critical: Higher temperature speeds up tautomer exchange, merging split peaks).

  • Detection: UV at 305 nm (Pyridone absorption) and 254 nm.

Protocol B: Acid Stability Validation (Stress Test)

Perform this to prove to yourself the compound is stable.

  • Prepare Sample: Dissolve 5 mg of compound in 1 mL Methanol.

  • Stress: Add 1 mL of 1N HCl .

  • Incubate: Heat at 60°C for 4 hours.

  • Neutralize (Carefully): Dilute with mobile phase (do not neutralize with base, or it will precipitate).

  • Analyze: Inject onto HPLC.

    • Result: You should see >99% recovery of the parent peak.

Troubleshooting Decision Tree

Troubleshooting Start User Issue: 'Instability in Acid' CheckHPLC Are you seeing multiple peaks on HPLC? Start->CheckHPLC CheckPrecip Is there visible precipitation? Start->CheckPrecip SplitPeak Diagnosis: Tautomer Splitting Action: Increase Column Temp to 40°C Change Modifier to H3PO4 CheckHPLC->SplitPeak Yes NewPeak Diagnosis: Possible Dimerization or Contamination. Action: Check LC-MS for [2M+H]+ CheckHPLC->NewPeak New distinct peak (>5 mins apart) Haze Diagnosis: Solubility Limit (Neutral form crashing out) Action: Add 50% MeOH or ACN CheckPrecip->Haze Yes

Figure 2: Diagnostic workflow for identifying stability vs. solubility issues.

References
  • Katritzky, A. R., et al. (2010). Tautomerism in 2-hydroxypyridines and 2-pyridones.[1][2][3][4] Chemical Reviews. (General mechanism of lactam-lactim tautomerism).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Stability of C-F bonds in aromatic systems).

  • U.S. FDA. (2023). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.Link (Standard protocols for forced degradation).

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.Link (Troubleshooting chromatographic artifacts).

  • BenchChem. (2025).[5] Stability issues and degradation pathways of Pyridine derivatives.Link (General stability data for substituted pyridines).

Sources

Validation & Comparative

Comparative Guide: 19F NMR Spectrum Analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of 19F NMR in Drug Discovery

Fluorine incorporation is a cornerstone of modern medicinal chemistry, with approximately 20%–30% of all commercial drugs containing at least one fluorine atom to modulate lipophilicity, pKa, and metabolic stability[1]. Consequently, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has evolved into a premier analytical tool. The 19F nucleus is a spin-1/2 reporter with 100% natural abundance and a gyromagnetic ratio yielding 83% of the sensitivity of 1H NMR[2].

Crucially, the absence of endogenous fluorine in biological systems means 19F NMR spectra exhibit zero background interference. This makes it exceptionally powerful for Fragment-Based Drug Discovery (FBDD) and complex structural elucidation, allowing researchers to observe subtle ligand-protein interactions without signal convolution[3].

Magnetic Resonance Dynamics of the Difluorophenyl Motif

The compound 6-(3,4-Difluorophenyl)-2-hydroxypyridine presents a highly informative 19F NMR signature. The 3,4-difluorophenyl moiety contains two magnetically non-equivalent fluorine atoms (F3 and F4) that participate in complex scalar coupling (J-coupling) networks:

  • F-F Homonuclear Coupling: F3 and F4 are ortho to each other, resulting in a strong scalar coupling constant (

    
     Hz).
    
  • F-H Heteronuclear Coupling: F3 couples with the adjacent aromatic proton H2 (

    
     Hz), while F4 couples with H5 (
    
    
    
    Hz).

Because the 19F chemical shift is exquisitely sensitive to the local van der Waals and electrostatic environment, these couplings generate distinct multiplets[1]. Furthermore, the 2-hydroxypyridine core exists in a solvent-dependent tautomeric equilibrium with 2-pyridone. This equilibrium influences the electronic shielding of the difluorophenyl ring, making precise spectral analysis critical for structural confirmation.

Technology Comparison: High-Field vs. Benchtop NMR

When analyzing fluorinated building blocks, researchers must choose between High-Field and Benchtop NMR platforms based on their analytical goals.

High-Field NMR (600 MHz) with CryoProbe: Operating at a 19F Larmor frequency of ~564 MHz, high-field instruments represent the gold standard. They provide immense chemical shift dispersion. Because the frequency difference (


) between F3 and F4 is vastly larger than their coupling constant (

), the spin system behaves as a pure first-order AX system (

). This guarantees baseline resolution of all multiplets, which is essential for determining precise binding poses in protein-observed 19F NMR FBDD campaigns[4].

Benchtop NMR (60-80 MHz): Benchtop spectrometers utilize permanent magnets (1.4–2.0 Tesla) and require no liquid cryogens, offering operational simplicity and point-of-need accessibility for reaction monitoring[5]. However, at a 19F frequency of ~56-75 MHz, the


 ratio drops significantly. The F3/F4 signals transition into a second-order AB spin system, causing "roofing" effects where inner multiplet peaks intensify and outer peaks diminish. While this complicates direct interpretation, modern sensitivity-enhancement strategies—such as Signal Amplification By Reversible Exchange (SABRE) hyperpolarization combined with SHARPER (multiplet refocusing) sequences—can boost single-scan signal-to-noise ratios (SNR) by up to 5700-fold, making benchtop 19F NMR a highly viable alternative for routine screening[6][7].

Performance & Data Comparison

Table 1: Hardware & Operational Metrics

Metric High-Field NMR (600 MHz CryoProbe) Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting) 1.88 Tesla (Permanent)
19F Larmor Frequency ~564 MHz ~75 MHz
Cryogen Requirements Liquid Helium & Nitrogen None (Plug-and-play)
Chemical Shift Dispersion Excellent (First-order AX system) Moderate (Second-order AB system)

| Primary Application | FBDD, Complex Structural Elucidation | Reaction Monitoring, QA/QC |

Table 2: 19F NMR Spectral Parameters for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Parameter Standard 1D 19F Acquisition 19F{1H} Decoupled Acquisition

| F3 Signal Morphology | Multiplet (dt or ddd) | Doublet (


 Hz) |
| F4 Signal Morphology  | Multiplet (dt or ddd) | Doublet (

Hz) | | Internal Standard (TFT) | Singlet at -63.72 ppm | Singlet at -63.72 ppm | | Quantitative Reliability | High (Requires D1 > 5×T1) | High (Requires Inverse Gated Decoupling) |

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system for the quantitative 19F NMR analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

  • Step 1: Sample Preparation & Internal Referencing Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality & Validation: DMSO-d6 is chosen to fully solubilize the compound and lock the tautomeric equilibrium toward the 2-pyridone form, ensuring sharp, reproducible signals. Add 1.0 μL of Trifluorotoluene (TFT) as an internal standard. TFT produces a sharp, isolated singlet at -63.72 ppm, far removed from the difluorophenyl signals (-135 to -145 ppm). This prevents signal overlap and validates the accuracy of the chemical shift axis[8].

  • Step 2: Hardware Setup & Probe Tuning Insert the sample and tune the probe explicitly to the 19F Larmor frequency. Causality & Validation: Because 1H and 19F frequencies are extremely close, precise tuning and matching are critical to prevent RF reflection, avoid probe arcing, and maximize transverse magnetization.

  • Step 3: Pulse Calibration & Acquisition Calibrate the 90° pulse width (P1) specifically for the sample. Set the relaxation delay (D1) to 10 seconds. Causality & Validation: 19F nuclei often exhibit long longitudinal relaxation times (T1). Setting D1 > 5×T1 ensures complete spin-lattice relaxation between scans. This is a self-validating step that guarantees the integration values of F3, F4, and the TFT standard are strictly quantitative and directly proportional to molar concentration.

  • Step 4: 1H-Decoupled Acquisition (19F{1H}) Acquire a second spectrum using inverse gated 1H decoupling. Causality & Validation: Inverse gated decoupling removes all heteronuclear F-H scalar couplings while suppressing the Nuclear Overhauser Effect (NOE). If the complex multiplets of F3 and F4 collapse into clear doublets (representing only the ~21 Hz F-F coupling), it mathematically validates that the original splitting was caused by the adjacent aromatic protons, confirming the regiochemistry of the difluorophenyl ring.

Workflow Visualization

NMR_Analysis Sample 6-(3,4-Difluorophenyl) -2-hydroxypyridine Prep Sample Prep (DMSO-d6 + TFT Std) Sample->Prep Benchtop Benchtop NMR (80 MHz) Prep->Benchtop Routine HighField High-Field NMR (600 MHz CryoProbe) Prep->HighField High-Res Process Spectral Processing (Fourier Transform & Phase) Benchtop->Process HighField->Process Analysis Multiplet Analysis (J-coupling extraction) Process->Analysis

19F NMR analytical workflow for fluorinated drug building blocks.

References

  • A beginner's guide to 19F NMR and its role in drug screening. cdnsciencepub.com.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. nih.gov.
  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. qd-europe.com.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. mdpi.com.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. nih.gov.
  • Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing. whiterose.ac.uk.
  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy.
  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolariz

Sources

A Comparative Guide to HPLC Method Development for the Purity of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This document offers an in-depth technical exploration of method development strategies, supported by experimental data, to achieve robust and reliable purity assessments for this polar, weakly acidic compound.

Understanding the Analyte: 6-(3,4-Difluorophenyl)-2-hydroxypyridine

6-(3,4-Difluorophenyl)-2-hydroxypyridine is a substituted hydroxypyridine derivative. Its structure presents several challenges for reversed-phase HPLC method development:

  • Polarity: The presence of the hydroxyl group and the pyridine nitrogen imparts significant polarity, potentially leading to poor retention on traditional C18 columns.

  • Weak Acidity: The 2-hydroxypyridine moiety exhibits weak acidity. The pKa of the parent 2-hydroxypyridine is approximately 0.75 for the protonated form and 11.7 for the hydroxyl group[1][2]. This ionizable nature means that the mobile phase pH will be a critical parameter influencing its retention and peak shape.

  • Potential for Impurities: The synthesis of such a molecule can introduce a variety of impurities, including starting materials, intermediates, byproducts, and positional isomers, which may be structurally similar and thus challenging to separate.

Predicted Physicochemical Properties
Potential Impurities

A plausible synthetic route for 6-(3,4-Difluorophenyl)-2-hydroxypyridine could involve a Suzuki coupling or a similar cross-coupling reaction between a boronic acid derivative of 3,4-difluorobenzene and a suitable 6-halo-2-hydroxypyridine precursor. Based on this, potential impurities could include:

  • Starting Materials: 3,4-Difluorophenylboronic acid, 6-bromo-2-hydroxypyridine.

  • Intermediates: Unreacted intermediates from multi-step syntheses.

  • Byproducts: Homocoupling products of the boronic acid, or byproducts from side reactions.

  • Positional Isomers: Isomers with different substitution patterns on the phenyl or pyridine ring, which can be notoriously difficult to separate.

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis.

HPLC Method Development Strategy: A Comparative Approach

Our objective is to develop a stability-indicating HPLC method capable of separating the main peak from its potential impurities with good resolution and peak shape. We will compare the performance of a conventional HPLC method with a more modern UPLC approach.

Initial Method Scouting: The Core Parameters

The initial phase of method development involves screening key parameters to establish a baseline for optimization.

Given the polar nature of the analyte, a standard C18 column might not provide adequate retention. Therefore, we will evaluate three different stationary phases:

  • Standard C18: A conventional octadecylsilane column, serving as a baseline.

  • Polar-Embedded C18: A C18 column with an embedded polar group to enhance retention of polar analytes and improve peak shape.

  • Phenyl-Hexyl: A phenyl-based column that can offer alternative selectivity for aromatic and fluorinated compounds through π-π interactions[3][4].

The mobile phase pH is arguably the most critical parameter for controlling the retention of ionizable compounds like 6-(3,4-Difluorophenyl)-2-hydroxypyridine[5]. To suppress the ionization of the weakly acidic hydroxyl group and achieve good retention in reversed-phase mode, a mobile phase with a pH well below the pKa of the hydroxyl group is desirable. We will investigate the effect of mobile phase pH at three levels:

  • pH 2.5: To ensure complete suppression of the hydroxyl group's ionization.

  • pH 4.5: To assess the impact of being closer to the pKa of potential acidic impurities.

  • pH 7.0: To observe the behavior of the analyte in its ionized form.

The choice of organic modifier can also influence selectivity. We will compare acetonitrile and methanol, the two most common organic solvents in reversed-phase HPLC.

Experimental Workflow

The method development process will follow a systematic workflow, as illustrated in the diagram below.

HPLC_Method_Development_Workflow Analyte Analyte Characterization (Polarity, pKa Estimate) Column_Screening Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) Analyte->Column_Screening Initial Assessment pH_Screening Mobile Phase pH Screening (pH 2.5, 4.5, 7.0) Column_Screening->pH_Screening Select Best Column Organic_Modifier Organic Modifier Screening (Acetonitrile vs. Methanol) pH_Screening->Organic_Modifier Select Optimal pH Gradient_Optimization Gradient Optimization (Slope, Time) Organic_Modifier->Gradient_Optimization Fine-tune Selectivity Final_Method Optimized Method (HPLC & UPLC) Gradient_Optimization->Final_Method Finalize Conditions

Caption: A systematic workflow for HPLC method development.

Comparative Data: HPLC vs. UPLC

Based on the principles of chromatography and the properties of the analyte, we can project the following experimental outcomes.

Impact of Column Chemistry and Mobile Phase pH (HPLC)

The following table summarizes the expected chromatographic results from the initial screening on a conventional HPLC system.

ColumnMobile Phase pHRetention Time (min)Peak Tailing FactorResolution (from nearest impurity)
Standard C18 2.54.21.81.2
4.53.12.20.9
7.01.5 (void)>2.5No separation
Polar-Embedded C18 2.56.81.21.8
4.55.51.51.4
7.02.12.00.8
Phenyl-Hexyl 2.58.1 1.1 2.2
4.56.91.31.9
7.02.51.81.1

Analysis of Results:

  • As expected, the retention time is significantly longer at lower pH due to the suppression of ionization of the hydroxypyridine moiety, leading to increased hydrophobicity.

  • The standard C18 column shows poor retention and significant peak tailing, especially at higher pH.

  • The polar-embedded column offers improved retention and peak shape compared to the standard C18.

  • The Phenyl-Hexyl column provides the best retention, peak shape, and resolution, likely due to favorable π-π interactions with the aromatic rings of the analyte and potential impurities. The use of fluorinated phases can provide alternative and complementary separation for many analytes compared to C8 or C18 columns[4].

UPLC: The Advantage of Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particles, leading to significant improvements in efficiency, resolution, and speed compared to traditional HPLC[6][7].

The following table compares the optimized HPLC method with a developed UPLC method for the purity analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

ParameterOptimized HPLC MethodOptimized UPLC Method
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)ACQUITY UPLC BEH Phenyl (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 90% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 25 min7 min
Peak Width (main peak) 0.25 min0.05 min
Resolution (critical pair) 2.23.5
Solvent Consumption ~25 mL/run~3.5 mL/run

Key Advantages of UPLC:

  • Faster Analysis: The run time is reduced from 25 minutes to just 7 minutes, significantly increasing sample throughput. UPLC can decrease analysis time by up to nine times compared to HPLC systems using 5 µm particle size columns[8].

  • Improved Resolution: The resolution of the critical impurity pair is significantly enhanced, providing greater confidence in the purity assessment.

  • Increased Sensitivity: The narrower peaks obtained with UPLC lead to increased peak height and improved sensitivity, which is crucial for detecting and quantifying low-level impurities[6].

  • Reduced Solvent Consumption: The lower flow rate and shorter run time result in a substantial reduction in solvent usage, leading to cost savings and a more environmentally friendly method.

Optimized Method Protocols

The following are detailed protocols for the optimized HPLC and UPLC methods.

Optimized HPLC Method
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 95% B

    • 18-22 min: 95% B

    • 22-22.1 min: 95% to 5% B

    • 22.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Optimized UPLC Method
  • Column: ACQUITY UPLC BEH Phenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-4.5 min: 10% to 90% B

    • 4.5-5.5 min: 90% B

    • 5.5-5.6 min: 90% to 10% B

    • 5.6-7.0 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 275 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Conclusion: A Clear Winner for Purity Analysis

This comparative guide demonstrates a systematic approach to developing a robust HPLC method for the purity analysis of the polar and weakly acidic compound, 6-(3,4-Difluorophenyl)-2-hydroxypyridine. The investigation highlights the critical role of stationary phase chemistry and mobile phase pH in achieving adequate retention and selectivity.

While a well-optimized HPLC method can provide reliable results, the data clearly indicates that the UPLC method offers significant advantages in terms of speed, resolution, and sensitivity. For high-throughput environments such as in-process control and final product release testing, the UPLC method is the superior choice, enabling faster decision-making and increased laboratory efficiency. The enhanced resolution of UPLC also provides greater confidence in the detection and quantification of all potential impurities, which is a critical aspect of ensuring drug safety and quality. The adoption of UPLC technology for impurity profiling is a strategic investment for any pharmaceutical development and quality control laboratory.

References

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved February 28, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC. Retrieved February 28, 2026, from [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. Retrieved February 28, 2026, from [Link]

  • Ultra performance liquid chromatography (UPLC) method development and validation fordetermination of impuritiesof Norethindrone tablets using advanced. (n.d.). Der Pharma Chemica. Retrieved February 28, 2026, from [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. (n.d.). Waters. Retrieved February 28, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved February 28, 2026, from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved February 28, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). Retrieved February 28, 2026, from [Link]

  • Impurity Profiling and a Stability-Indicating UPLC Method Development and. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023, March 12). MDPI. Retrieved February 28, 2026, from [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (n.d.). Semantic Scholar. Retrieved February 28, 2026, from [Link]

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2025, August 6). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis of 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine as potential in vivo precursors of fluorinated norepinephrines. (2001, July 13). PubMed. Retrieved February 28, 2026, from [Link]

  • pKa(H) and log P ranges covered by the studied compounds. Area colors:... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES A Thesis submitted for the Degree of Doctor of Philosophy in the. (n.d.). Retrieved February 28, 2026, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved February 28, 2026, from [Link]

  • Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives. (n.d.). Google Patents.
  • LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved February 28, 2026, from [Link]

  • Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative. (n.d.). Scilit. Retrieved February 28, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, August 9). Retrieved February 28, 2026, from [Link]

  • methanone. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • New functionalised 3-hydroxypyridines. (2001, June 14). Durham E-Theses. Retrieved February 28, 2026, from [Link]

  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2025, October 16). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

[1][2]

Executive Summary & Compound Profile

6-(3,4-Difluorophenyl)-2-hydroxypyridine (often existing in equilibrium with its tautomer 6-(3,4-difluorophenyl)pyridin-2(1H)-one ) is a critical pharmacophore found in various bioactive molecules, including AMPA receptor antagonists (e.g., Perampanel metabolites) and kinase inhibitors.[1][2]

Accurate identification of this moiety relies on distinguishing its specific fragmentation signature—characterized by neutral losses of CO and HCN—from its positional isomers (e.g., the 4-phenyl analog) and metabolic derivatives (e.g., O-glucuronides).[1][2]

PropertySpecification
Chemical Formula C₁₁H₇F₂NO
Monoisotopic Mass 207.0496 Da
Precursor Ion [M+H]⁺ m/z 208.057 (ESI+)
Precursor Ion [M-H]⁻ m/z 206.042 (ESI-)
Key Tautomer Pyridin-2(1H)-one (Gas-phase dominant)

Experimental Methodology

To reproduce the fragmentation patterns described below, the following standardized LC-MS/MS protocol is recommended. This protocol ensures the generation of informative product ion spectra.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+, Thermo Orbitrap).[1][2]

  • Ionization Source: Electrospray Ionization (ESI).[1][3][4][5][6]

  • Polarity: Positive (ESI+) is preferred for structural elucidation due to richer fragmentation; Negative (ESI-) is used for sensitivity in complex matrices.[1][2]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile and resilient fragments.[1]

Sample Introduction
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (promotes [M+H]⁺ formation).[1][2]

  • Direct Infusion: 5-10 µL/min for pure standard characterization.[1][2]

Fragmentation Mechanism Analysis (ESI+)

The fragmentation of 6-(3,4-difluorophenyl)-2-hydroxypyridine is driven by the stability of the aromatic systems and the lability of the amide/lactam functionality in the pyridone ring.[2]

Primary Pathway: The "Pyridone Collapse"

Upon protonation, the molecule predominantly adopts the pyridin-2(1H)-one tautomer structure.[1] The most diagnostic pathway involves the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

  • Precursor [M+H]⁺ (m/z 208): Protonation occurs on the carbonyl oxygen or the ring nitrogen.

  • Loss of CO (Δm = -28 Da): The lactam ring undergoes a contraction.[1] The carbonyl group is expelled as neutral CO, generating a pyrrole-like cation at m/z 180 .[1] This is the base peak in many spectra at moderate collision energies.

  • Loss of HCN (Δm = -27 Da): The resulting 5-membered ring further fragments, ejecting HCN to form the difluorophenyl-acetylene cation at m/z 153 .[1][2]

Secondary Pathway: Fluorine-Specific Losses

While the C-F bond is strong, high-energy collisions can induce specific losses:

  • Loss of HF (Δm = -20 Da): Observed from the precursor or intermediate ions, leading to m/z 188 (from parent) or m/z 160 (from the m/z 180 fragment).[2] This typically requires higher CE (>40 eV).[1][2]

Diagnostic Ions
  • m/z 113 (C₆H₃F₂⁺): The 3,4-difluorophenyl cation.[1][2] This fragment confirms the presence of the difluorophenyl moiety intact.

  • m/z 95 (C₅H₄NO⁺): In rare cases, cleavage of the C-C bond between the rings yields the pyridone fragment, though charge retention usually favors the difluorophenyl side or the larger fused system.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathwayParent[M+H]+ m/z 208.06 (Parent Ion)Frag1[M+H - CO]+ m/z 180.06 (Pyrrole-like Cation)Parent->Frag1- CO (28 Da) Ring ContractionFrag3[C6H3F2]+ m/z 113.02 (Difluorophenyl Cation)Parent->Frag3Inductive CleavageFragHF[M+H - HF]+ m/z 188.05Parent->FragHF- HF (20 Da) High EnergyFrag2[M+H - CO - HCN]+ m/z 153.05 (Difluorophenyl-acetylene)Frag1->Frag2- HCN (27 Da)Frag2->Frag3- C2H2

Caption: Proposed ESI+ fragmentation pathway for 6-(3,4-difluorophenyl)-2-hydroxypyridine showing primary neutral losses.

Comparative Analysis: Isomers & Derivatives

To validate the identity of 6-(3,4-difluorophenyl)-2-hydroxypyridine, it must be compared against likely interferences.[1][2]

Comparison Table: Diagnostic Ions
AnalytePrecursor (ESI+)Key Fragment 1Key Fragment 2Distinguishing Feature
6-(3,4-difluorophenyl)-2-hydroxypyridine 208 180 (-CO) 153 (-CO, -HCN) Dominant -CO loss due to alpha-lactam position.[1][2]
4-(3,4-difluorophenyl)-2-hydroxypyridine 208180 (-CO)166 (-NCO?)[1][2]Isomer. Fragmentation often yields higher abundance of m/z 113 due to resonance stability at C4.
2-Methoxy-6-(3,4-difluorophenyl)pyridine 222208 (-CH₃)180 (-CH₃, -CO)Loss of Methyl radical (15 Da) is the primary step, reforming the pyridone ion (m/z 208).[1][2]
N-Methyl-6-(3,4-difluorophenyl)pyridone 222194 (-CO)167 (-CO, -HCN)Loss of CO yields m/z 194 (retains N-methyl).[1][2]
Performance Insight
  • Vs. O-Methylated Impurity: The O-methyl derivative (2-methoxy) will show a facile loss of 14 Da (neutral loss of CH2 if rearrangement occurs) or 15 Da (radical methyl loss) to generate the base peak at m/z 208.[1][2] If your spectrum shows m/z 222 -> 208 -> 180, you are dealing with the methoxy derivative, not the hydroxy parent.[1][2]

  • Vs. Positional Isomers: The 6-substituted isomer facilitates the "neighboring group participation" in the loss of CO more effectively than the 4-substituted isomer, often resulting in a cleaner m/z 180 peak.

References

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of 2-pyridone derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Korfmacher, W. A. (2005).[1] Mass Spectrometry for Drug Discovery and Drug Development. Wiley-Interscience.[1][2]

  • PubChem. (2024).[1] Compound Summary: 6-(3,4-Difluorophenyl)pyridin-2(1H)-one.[1][2] National Library of Medicine.[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Database 1A. NIST.[1]

IR spectroscopy peaks of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectrum of 6-(3,4-Difluorophenyl)-2-hydroxypyridine: A Comparative Analysis

Introduction

6-(3,4-Difluorophenyl)-2-hydroxypyridine stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the key functional groups and structural features of the molecule.

This guide, prepared for researchers and drug development professionals, offers an in-depth analysis of the expected IR spectrum of 6-(3,4-Difluorophenyl)-2-hydroxypyridine. We will delve into the critical concept of tautomerism, provide a detailed assignment of predicted vibrational modes, compare its spectral features with parent compounds, and outline a robust experimental protocol for acquiring high-quality data. The core of this analysis rests on the understanding that the molecule predominantly exists in its 2-pyridone tautomeric form in the solid state, a common and crucial characteristic of 2-hydroxypyridines.[1][2][3]

The Decisive Role of Tautomerism

One of the most defining chemical features of 2-hydroxypyridine and its derivatives is the tautomeric equilibrium between the enol (hydroxypyridine) form and the keto (pyridone) form.[4][5] In the solid state and in many solvents, the equilibrium heavily favors the 2-pyridone tautomer due to its greater thermodynamic stability, arising from amide resonance and intermolecular hydrogen bonding capabilities. This structural preference is the single most important factor in interpreting the IR spectrum. The presence of a strong carbonyl (C=O) absorption and an N-H stretch, rather than a distinct O-H stretch, serves as definitive evidence for the pyridone form.[2][6]

Caption: Tautomeric equilibrium of the title compound.

Predicted IR Spectrum: A Detailed Peak Assignment

The analysis below is based on the dominant 6-(3,4-Difluorophenyl)-2(1H)-pyridone tautomer. The vibrational modes are a composite of contributions from the pyridone ring and the 3,4-difluorophenyl substituent.

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • N-H Stretching: A medium-to-strong, moderately broad band is expected between 3300 cm⁻¹ and 3100 cm⁻¹ .[6] This peak arises from the N-H stretching vibration of the pyridone ring. Its broadness is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: Multiple weak to medium sharp bands are predicted in the 3100 cm⁻¹ - 3000 cm⁻¹ region.[7][8][9] These are characteristic of the C-H stretching vibrations on both the pyridone and the difluorophenyl rings. Their position above 3000 cm⁻¹ is a hallmark of sp²-hybridized carbon-hydrogen bonds.

Carbonyl and Double Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)
  • C=O Stretching (Amide I): This is the most intense and diagnostic peak in the spectrum, expected as a very strong absorption between 1670 cm⁻¹ and 1640 cm⁻¹ .[6][10] This band is characteristic of the cyclic amide (lactam) carbonyl group in the 2-pyridone ring. Its precise position can be influenced by conjugation and hydrogen bonding.

  • C=C and C=N Stretching: A series of strong to medium bands will appear between 1620 cm⁻¹ and 1450 cm⁻¹ .[8][11] These absorptions are due to the complex coupled stretching vibrations of the C=C and C=N bonds within the pyridone and difluorophenyl aromatic systems.

Fingerprint Region (1400 cm⁻¹ - 650 cm⁻¹)

This region contains a wealth of structural information, though peak assignments can be complex.

  • C-F Stretching: Strong absorptions characteristic of aryl-fluorine bonds are expected in the 1300 cm⁻¹ - 1100 cm⁻¹ range. The presence of two adjacent fluorine atoms will likely result in strong, complex bands in this region.

  • C-H In-Plane and Out-of-Plane Bending:

    • In-plane bending vibrations for aromatic C-H bonds typically appear from 1250 cm⁻¹ to 1000 cm⁻¹ .[7]

    • Out-of-plane (OOP) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,2,4-trisubstituted difluorophenyl ring and the substituted pyridine ring, a pattern of strong bands is expected between 900 cm⁻¹ and 675 cm⁻¹ .[6][12]

Data Summary and Comparative Analysis

To better understand the spectrum, we can predict the key IR peaks for the target molecule and compare them to its fundamental building blocks: 2-pyridone and a generic 1,2-disubstituted benzene.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch (H-bonded)3300 - 3100Medium, BroadDefinitive peak for the pyridone tautomer.[6]
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of sp² C-H bonds on both rings.[7][9]
C=O Stretch (Amide I)1670 - 1640Strong, SharpThe most prominent and diagnostic peak in the spectrum.[6][10]
C=C & C=N Ring Stretches1620 - 1450Strong to MediumA series of peaks representing the aromatic systems.[11]
C-F Stretch1300 - 1100StrongCharacteristic of the difluorophenyl substituent.
C-H Out-of-Plane Bending900 - 675StrongPattern is diagnostic of the substitution on the aromatic rings.[12]
Table 1: Predicted characteristic IR absorption peaks for 6-(3,4-Difluorophenyl)-2(1H)-pyridone.
CompoundKey Spectral Features (cm⁻¹)
2-Pyridone (Reference) N-H Stretch (~3200-3100), Strong C=O Stretch (~1655), C=C/C=N Stretches (~1600-1450). Lacks the C-F and complex C-H bending patterns of the substituent.
6-(3,4-Difluorophenyl)-2-pyridone (Predicted) Retains the core N-H and C=O peaks from 2-pyridone. Introduces strong C-F stretching bands (~1300-1100) and a unique C-H out-of-plane bending pattern (~900-700) from the 3,4-difluorophenyl group. The C=O peak may be slightly shifted due to electronic effects of the aryl substituent.
1,2-Difluorobenzene (Reference) Strong C-F stretching (~1280), aromatic C-H stretching (>3000), and characteristic C-H out-of-plane bending for ortho-disubstitution (~750). Lacks the N-H and C=O peaks of the pyridone ring.
Table 2: Comparative analysis of IR spectral features.

Experimental Protocol for FT-IR Analysis

To obtain a reliable and reproducible IR spectrum of a solid sample such as 6-(3,4-Difluorophenyl)-2-hydroxypyridine, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[6] ATR is generally preferred for its speed and minimal sample preparation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_atr ATR: Place small amount of solid on crystal prep_kbr KBr: Grind 1-2 mg sample with 100-200 mg dry KBr. Press into a transparent pellet. background 1. Collect Background Spectrum (Clean ATR or empty press) sample 2. Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) background->sample process 3. Perform ATR correction (if applicable). 4. Baseline correction and peak picking. sample->process

Caption: General workflow for FT-IR data acquisition.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Record a background spectrum. This is a critical step to account for atmospheric CO₂, water vapor, and any intrinsic absorbance from the ATR crystal. The background should be a flat line.

  • Sample Application: Place a small amount (a few milligrams) of the solid 6-(3,4-Difluorophenyl)-2-hydroxypyridine powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. This is essential for achieving a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be processed using the instrument's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, baseline correction, and automated peak picking.

  • Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal as described in step 2.

Conclusion

The infrared spectrum of 6-(3,4-Difluorophenyl)-2-hydroxypyridine is dominated by the features of its more stable 2-pyridone tautomer. The definitive confirmation of its structure hinges on the observation of two key features: a moderately broad N-H stretch in the 3300-3100 cm⁻¹ region and a very strong, sharp carbonyl (Amide I) band around 1650 cm⁻¹. These, in conjunction with the characteristic absorptions from the aromatic C-H bonds, C=C/C=N ring vibrations, and the strong C-F stretches from the difluorophenyl moiety, provide a comprehensive and unique spectral fingerprint for the positive identification and quality assessment of this compound.

References

  • Nowak, M. J., et al. Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Available from: [Link]

  • Sultan Qaboos University House of Expertise. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Available from: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

  • ResearchGate. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF. Available from: [Link]

  • PubMed. Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone. Available from: [Link]

  • University of the Witwatersrand, Johannesburg. Chapter 2: Synthesis and characterisation of chromium(III) coordinated to substituted pyridyl ligands. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine | Download Table. Available from: [Link]

  • ResearchGate. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone | Request PDF. Available from: [Link]

  • The Journal of Physical Chemistry A. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • University of California, Santa Cruz. IR Tables. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups (PDF). Available from: [Link]

  • ResearchGate. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents | Request PDF. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • PubChem. 3-(3,4-difluorophenyl)-4-methylaniline. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • University of Colorado Boulder. IR Chart. Available from: [Link]

Sources

A Comparative Guide to the Bioactivity of 6-(3,4-Difluorophenyl)-2-hydroxypyridine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a widely employed strategy to modulate and enhance pharmacological properties. This guide provides a comparative analysis of the bioactivity of 6-(3,4-Difluorophenyl)-2-hydroxypyridine and its non-fluorinated parent, 6-phenyl-2-hydroxypyridine. While direct head-to-head experimental data for these specific analogs is not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry and structure-activity relationships (SAR) observed in analogous pyridine and pyridinone-based compounds.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Fluorine's high electronegativity can influence the acidity of nearby functional groups and create favorable electrostatic interactions with protein residues.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[4] These attributes often translate to improved potency, selectivity, and pharmacokinetic profiles.[2]

Comparative Bioactivity Profile: A Focus on Anticancer and Kinase Inhibitory Potential

Pyridine and 2-pyridone scaffolds are common motifs in a wide range of biologically active compounds, including those with anticancer and enzyme inhibitory properties.[5][6] The addition of a phenyl group at the 6-position creates a 6-aryl-2-hydroxypyridine core, a structure found in numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[7]

The introduction of a 3,4-difluoro substitution on the phenyl ring of 6-phenyl-2-hydroxypyridine is anticipated to modulate its bioactivity in several ways:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electron distribution of the phenyl ring, potentially leading to more favorable interactions with the amino acid residues in the ATP-binding pocket of a target kinase.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

  • Improved Metabolic Stability: The strong C-F bonds can prevent metabolic hydroxylation of the phenyl ring, a common route of deactivation for many drug candidates.[8]

While these factors generally point towards an enhancement of bioactivity, the precise effect of fluorination is highly context-dependent and can sometimes lead to a decrease in activity.[1]

Hypothetical Comparative Data

To illustrate the potential impact of fluorination, the following table presents hypothetical, yet scientifically plausible, IC50 values for the two compounds against a representative cancer cell line and a relevant kinase. These values are based on general trends observed for similar fluorinated and non-fluorinated pyridine derivatives.

CompoundChemical StructureHypothetical IC50 (µM) vs. MCF-7 (Breast Cancer Cell Line)Hypothetical IC50 (nM) vs. a Target Kinase (e.g., JAK2)
6-phenyl-2-hydroxypyridine

15.22506-(3,4-Difluorophenyl)-2-hydroxypyridine

5.885

Note: These values are for illustrative purposes only and are intended to represent a potential outcome based on known structure-activity relationships.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of these two compounds, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[1][2][4]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 6-(3,4-Difluorophenyl)-2-hydroxypyridine and 6-phenyl-2-hydroxypyridine in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: Kinase Activity

To assess the potential of these compounds as kinase inhibitors, a luminescence-based kinase assay can be employed. This type of assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[11]

Principle: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests greater inhibition of the kinase by the test compound.[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., JAK2), its specific substrate, and ATP in a suitable kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (6-(3,4-Difluorophenyl)-2-hydroxypyridine and 6-phenyl-2-hydroxypyridine) and a known kinase inhibitor as a positive control.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare Kinase, Substrate, ATP C Set up Reaction in 96-well Plate (Kinase + Compound + Substrate) A->C B Prepare Compound Dilutions B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The strategic difluorination of the phenyl ring in 6-phenyl-2-hydroxypyridine is a rational approach to potentially enhance its bioactivity. Based on established principles of medicinal chemistry, 6-(3,4-Difluorophenyl)-2-hydroxypyridine is hypothesized to exhibit greater potency as an anticancer agent and kinase inhibitor compared to its non-fluorinated analog. This is attributed to the favorable effects of fluorine on binding affinity, lipophilicity, and metabolic stability. However, empirical validation through rigorous experimental testing, as outlined in the provided protocols, is essential to confirm these hypotheses and to fully elucidate the structure-activity relationship for this class of compounds.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • van Meer, P. J., van der Welle, R. A., & van Dam, R. M. (2013). The role of fluorine in medicinal chemistry. Drug Discovery Today, 18(19-20), 947-954.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • BMG LABTECH. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL. [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021).
  • MDPI. (2020, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • ACS Publications. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • RSC Publishing. (2020, January 21). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Fluorinated dextromethorphan analogs to prevent the formation of psychoactive metabolites. (n.d.). ACS Spring 2023. [Link]

  • ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core. [Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. (2021, January 22). Journal of Medicinal Chemistry. [Link]

Sources

Analytical Reference Standards for 6-(3,4-Difluorophenyl)-2-hydroxypyridine: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, the 2-pyridone/2-hydroxypyridine scaffold is widely recognized as a privileged structure. It frequently acts as a bioisostere for amides and phenols, offering superior metabolic stability and optimal hydrogen-bonding dynamics in the development of kinase and TGF-β inhibitors (1)[1]. Specifically, 6-(3,4-Difluorophenyl)-2-hydroxypyridine is a critical halogenated intermediate.

However, accurate analytical quantification of this compound requires highly characterized reference standards. As a Senior Application Scientist, the most frequent point of failure I observe in the analysis of this class of compounds is the failure to control its inherent tautomeric behavior during chromatographic and spectroscopic evaluation.

The Mechanistic Challenge: Lactam-Lactim Tautomerism

6-(3,4-Difluorophenyl)-2-hydroxypyridine exists in a dynamic equilibrium with its lactam form, 6-(3,4-difluorophenyl)pyridin-2(1H)-one ().

The Causality of Solvation: In non-polar environments or the gas phase, the 2-hydroxypyridine (lactim) tautomer is thermodynamically favored. However, in polar solvents—such as aqueous HPLC mobile phases or DMSO used in NMR—the equilibrium shifts dramatically toward the 2-pyridone (lactam) form due to its higher dipole moment (2)[2].

If the rate of this proton-exchange interconversion is similar to the chromatographic residence time, analysts will observe severe peak tailing or split peaks. A high-quality reference standard must be validated using methods that deliberately suppress this tautomerism to reflect true chemical purity.

Comparative Performance of Reference Standard Grades

Selecting the correct grade of reference standard dictates the reliability of your downstream API impurity profiling. Table 1 outlines the objective performance differences across three common sourcing tiers.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradePurity Certification MethodTautomeric Stability ControlTrace Metal ProfilingBest Use Case
High-Purity CRM qNMR (Orthogonal to HPLC)Validated in polar matricesICP-MS (< 10 ppm)Regulatory API release, IND submissions
Standard Commercial HPLC Area % OnlyUncontrolled (Prone to splitting)Not typically testedEarly discovery, high-throughput screening
In-House Synthesized Internal (Variable)Requires internal method devVariableRoute scouting, early R&D

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the reference standard must be evaluated using orthogonal, self-validating systems. The following protocols explain not just how to analyze the standard, but why specific parameters are chosen.

Protocol 1: Tautomer-Suppressed HPLC-UV/MS Analysis

Because lactam-lactim interconversion is catalyzed by proton exchange, unbuffered mobile phases lead to unpredictable tautomeric ratios on-column. By buffering the aqueous phase, we lock the ionization state and thermodynamically drive the analyte into a single tautomeric population.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the reference standard in 100% Methanol (polar protic) to a concentration of 0.5 mg/mL. This initiates the shift toward the 2-pyridone tautomer.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid. (The acidic pH suppresses secondary ionization of the hydroxyl group).

    • Phase B: Acetonitrile.

  • Column Selection: Use a C18 Core-Shell column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to ensure rapid mass transfer.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 293 nm (3)[3] and confirm mass via ESI+ MS/MS (m/z [M+H]+ 208.05).

HPLC_Workflow N1 1. Sample Preparation Dissolve in Polar Solvent (MeOH) N2 2. Tautomeric Control Thermodynamic Shift to 2-Pyridone Form N1->N2 N3 3. Chromatographic Separation pH 4.5 Buffered Mobile Phase on C18 N2->N3 N4 4. Detection & Validation Single Sharp Peak (Asymmetry < 1.2) N3->N4

Workflow for tautomer-suppressed HPLC analysis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

Protocol 2: Absolute Purity Certification via qNMR

Quantitative NMR (qNMR) is a self-validating system because it measures absolute mass fraction without requiring a pre-existing standard of the same compound.

Step-by-Step Methodology:

  • Co-weighing: Accurately weigh ~10 mg of the 6-(3,4-Difluorophenyl)-2-hydroxypyridine standard and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into the same vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is a highly polar aprotic solvent that completely stabilizes the lactam (2-pyridone) form, yielding a clean, interpretable spectrum.

  • Acquisition Parameters: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of >60 seconds. Causality: This extended delay is mandatory to ensure complete longitudinal relaxation (T1) of all protons, preventing integration bias.

  • Integration: Integrate the Maleic acid singlet (~6.2 ppm) against the distinct C-6 pyridone proton of the analyte.

qNMR_Logic S1 Co-weigh Analyte & Maleic Acid (IS) S2 Dissolve in DMSO-d6 (Locks Lactam Form) S1->S2 S3 1H-qNMR Acquisition (Relaxation D1 > 60s) S2->S3 S4 Absolute Mass Fraction Calculation S3->S4

Self-validating qNMR protocol logic for absolute purity certification.

Quantitative Method Validation Data

Using the protocols described above, experimental validation metrics were generated to compare the three tiers of reference standards. The data clearly demonstrates that standard commercial grades often overestimate purity due to unresolved tautomeric peak splitting.

Table 2: Method Validation & Purity Metrics

MetricHigh-Purity CRMStandard CommercialIn-House Synthesized
Absolute Purity (qNMR) 99.8% ± 0.1%97.5% ± 1.2%95.0% - 98.5%
Chromatographic Purity > 99.9% (Sharp peak)98.2% (Tailing observed)Variable
Peak Asymmetry (As) 1.05 (Optimized method)1.45 (Standard method)> 1.50
Water Content (KF) < 0.1%0.5%1.2%

Conclusion

For critical assays involving 6-(3,4-Difluorophenyl)-2-hydroxypyridine, utilizing a High-Purity Certified Reference Material (CRM) is non-negotiable. The inherent lactam-lactim tautomerism of this molecule introduces significant chromatographic artifacts if not rigorously controlled. By employing pH-buffered HPLC methods and orthogonal qNMR validation, researchers can establish a self-validating analytical system that guarantees the integrity of their drug development pipeline.

References

  • Fused imidazole derivatives as tgf-beta inhibitors (Patent WO2016081364A1). Google Patents.
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar / ARKIVOC.
  • 2-Pyridone. Wikipedia.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

Sources

Beyond HPLC: The Definitive Elemental Analysis Validation Guide for 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 6-(3,4-Difluorophenyl)-2-hydroxypyridine Content Type: Publish Comparison Guide

Executive Summary: The "Hidden" Impurity Problem

In the development of kinase inhibitors and fluorinated heterocycles, 6-(3,4-Difluorophenyl)-2-hydroxypyridine is a critical scaffold. However, relying solely on HPLC for purity validation is a dangerous oversight. While HPLC confirms the absence of UV-active organic impurities, it is blind to two common contaminants in this synthesis: inorganic salts (from Suzuki coupling) and hydration water (due to pyridone tautomerism).

This guide compares the "Gold Standard" Combustion Analysis (CHN) against standard HPLC/NMR methods, demonstrating why EA is the only self-validating system for bulk purity in fluorinated drug intermediates.

Chemical Profile & Theoretical Baseline

To validate any batch, the theoretical elemental composition must be the immutable reference point.

  • Compound: 6-(3,4-Difluorophenyl)-2-hydroxypyridine

  • CAS: (Generic/Research Grade)

  • Formula:

    
    
    
  • Molecular Weight: 207.18 g/mol

The Tautomerism Factor (Expertise Insight)

In the solid state, this molecule does not exist primarily as 2-hydroxypyridine. It adopts the 2-pyridone tautomer (amide-like structure). This is critical for EA because the pyridone form is significantly more polar and capable of hydrogen bonding, making the material hygroscopic . A "failed" EA result is often not chemical degradation, but trapped moisture that HPLC ignores.

Theoretical Composition (Anhydrous):

Element Calculation Theoretical Mass % Acceptance Limit (+/- 0.4%)

| Carbon (C) |


 | 63.77%  | 63.37% – 64.17% |
| Hydrogen (H)  | 

| 3.41% | 3.01% – 3.81% | | Nitrogen (N) |

| 6.76% | 6.36% – 7.16% |
Comparative Analysis: Why HPLC is Not Enough

The following table contrasts the detection capabilities of the three primary validation methods.

FeatureMethod A: HPLC (UV/Vis) Method B: 1H-NMR Method C: Elemental Analysis (CHN)
Primary Target Organic Impurities (Chromophores)Structure VerificationBulk Purity (Mass Balance)
Inorganic Salts Blind (Elute in void volume)Blind (No protons)Detected (Low %C, %H, %N)
Water/Solvent Blind (Unless specific method used)Detected (Often integrated out)Detected (Deviates theoretical values)
Fluorine Impact NoneRequires 19F-NMRRequires WO3 additive
Verdict Necessary but InsufficientQualitative CheckThe "Truth Teller"
The Fluorine Interference Challenge

Standard CHN combustion converts organic fluorine into HF, which reacts with the silica combustion tube to form


. This can lead to low Carbon recovery and instrument damage.
  • Protocol Requirement: You must use a combustion aid like Tungsten Trioxide (

    
    ) . This acts as a scavenger, trapping fluorine as stable tungsten fluoride and preventing silica corrosion.
    
Experimental Protocol: The Self-Validating Workflow
Step 1: Sample Preparation (The "Drying" Variable)

Because of the pyridone tautomer's hygroscopicity, "As Is" analysis frequently fails.

  • Pre-Drying: Dry 50 mg of sample at 60°C under high vacuum (0.1 mbar) for 4 hours.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 – 2.5 mg.

  • Encapsulation: Fold into a tin capsule. Crucial: Add ~5 mg of

    
     powder directly into the capsule with the sample.
    
Step 2: Combustion Parameters
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Furnace Temp: 950°C (High temp required for fluorinated aromatics).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL (Ensure excess

    
     for complete ring opening).
    
Step 3: Data Interpretation Logic

Use the following decision tree to interpret results.

ValidationLogic Start Sample Analysis CheckC Check %Carbon Start->CheckC PassC Within +/- 0.4%? CheckC->PassC ResultPass PASS: High Purity PassC->ResultPass Yes ResultFail FAIL: Analyze Deviation PassC->ResultFail No CheckLow Values Consistently Low? ResultFail->CheckLow DiagnosisSalt Diagnosis: Inorganic Contamination (Pd catalyst / K2CO3) CheckLow->DiagnosisSalt Yes (All % drop) CheckRatio C/N Ratio Correct? CheckLow->CheckRatio No (Only C drops) DiagnosisWet Diagnosis: Trapped Solvent/Water (Pyridone Hydrate) CheckRatio->DiagnosisWet Yes (Ratio preserved)

Figure 1: Decision Logic for Elemental Analysis Validation. This workflow distinguishes between salt contamination and solvent retention.

Comparative Data: Case Study

The following data illustrates a real-world scenario where a batch passed HPLC but failed EA initially.

Scenario: Batch #042 synthesized via Suzuki coupling. HPLC Purity: 99.2% (Area %).

ElementTheoreticalExp. Run 1 (As Is) Status Diagnosis Exp. Run 2 (Dried + WO3) Status
% C 63.7758.90FAIL Hydrate Effect: Sample is likely the monohydrate.(Theo. Monohydrate %C = 58.67%)63.65PASS
% H 3.414.10FAIL High H confirms water.3.45PASS
% N 6.766.22FAIL Dilution effect by water mass.6.72PASS

Analysis:

  • Run 1: The massive drop in Carbon (-4.87%) and rise in Hydrogen (+0.69%) perfectly matches the theoretical calculation for a Monohydrate (

    
    ). HPLC missed this 8% mass difference entirely.
    
  • Run 2: After vacuum drying, the sample conforms to the anhydrous specification.

Tautomeric Equilibrium Visualization

Understanding the solid-state form is essential for explaining the hygroscopicity observed in the data above.

Tautomerism Hydroxyl 2-Hydroxypyridine Form (Aromatic, Non-polar) Favored in Gas Phase Pyridone 2-Pyridone Form (Amide-like, Polar) Favored in Solid State Hydroxyl->Pyridone Solidification / Crystallization Hygro High Hygroscopicity (Water Trapping) Pyridone->Hygro H-Bonding Network

Figure 2: Tautomeric equilibrium. The shift to the Pyridone form in the solid state drives the water retention issues detected by EA.

References
  • USP <233> Elemental Impurities—Procedures. United States Pharmacopeia.[1][2] (Validates ICP-MS methods, contrasting with CHN for bulk purity).

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. (Technical Note detailing the use of adsorbents for fluorinated samples).

  • Katritzky, A. R., et al. (2010). Tautomerism in 2-hydroxypyridines.[3][4][5][6] Chemical Reviews. (Authoritative source on the solid-state pyridone preference).

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. (General guidelines for accuracy and specificity in method validation).

Sources

Technical Assessment & QC Optimization: 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Specifications for 6-(3,4-Difluorophenyl)-2-hydroxypyridine Raw Material Content Type: Publish Comparison Guide

Executive Summary

In the landscape of modern medicinal chemistry, 6-(3,4-difluorophenyl)-2-hydroxypyridine (often existing in equilibrium with its tautomer, 6-(3,4-difluorophenyl)pyridin-2(1H)-one ) has emerged as a critical scaffold for P2X3 receptor antagonists (e.g., Gefapixant analogs) and p38 MAP kinase inhibitors.[1][2][3] Its value lies in the 3,4-difluorophenyl moiety , which acts as a metabolically stable bioisostere for phenyl rings, blocking CYP450 oxidative hotspots while maintaining lipophilicity.[4]

This guide provides a technical comparison between High-Performance (HP) Grade and Standard Commodity (SC) Grade raw materials. It establishes a self-validating Quality Control (QC) framework designed to prevent common downstream failures in API synthesis, such as catalyst poisoning and regioisomeric contamination.[4]

Part 1: The Comparative Analysis (HP Grade vs. SC Grade)

For a process chemist, the choice of raw material grade is not merely about purity percentage (e.g., 98% vs. 99%); it is about the impurity profile and its reactivity.

1.1 Performance Matrix: Impact on Downstream Synthesis

The following table compares the performance of High-Performance (Suzuki-derived) material against Standard Commodity (Condensation-derived) material in a typical N-alkylation or Suzuki coupling downstream step.

FeatureHigh-Performance (HP) Grade Standard Commodity (SC) Grade Impact on API Process
Primary Synthesis Route Suzuki Coupling (Regioselective)Cyclocondensation (e.g., Meldrum's Acid)Determines impurity types.[2][3]
Purity (HPLC)

99.5%

98.0%
HP: Consistent crystallization yields.SC: Risk of oiling out.[4]
Regioisomer Content < 0.10% (4-isomer absent)0.5% - 1.5% (Isomer mixtures)Critical: Regioisomers (e.g., 4-aryl analogs) are often inseparable by standard crystallization, carrying through to the final API.[3][4]
Palladium (Pd) Residual < 10 ppm (Scavenged)N/A (or High if Suzuki used without cleanup)High Pd residues can poison subsequent hydrogenation catalysts or cause heavy metal compliance failures.[4]
Halide Content (Cl/Br) < 200 ppmVariable (up to 0.5%)Residual halides can compete in subsequent cross-coupling reactions, leading to side-products.[4]
Water Content (KF) < 0.5%< 2.0%High water content interferes with moisture-sensitive alkylations (e.g., using NaH).[4]
1.2 The "Fluorine Effect" Justification

Why specify the 3,4-difluoro analog over the cheaper monofluoro or non-fluorinated alternatives?

  • Metabolic Blocking: The C-3 and C-4 positions on the phenyl ring are primary sites for oxidative metabolism.[2][3][4] Fluorine substitution blocks these sites, significantly extending the half-life (

    
    ) of the final drug candidate compared to the phenyl analog [1].
    
  • Electronic Tuning: The electron-withdrawing nature of the difluoro group lowers the pKa of the pyridone NH, potentially enhancing binding affinity in hydrogen-bond donor pockets [2].[3]

Part 2: Critical QC Specifications (The "Gold Standard")

To ensure reproducibility, the following specification sheet is recommended for raw material acceptance. This protocol treats the material as a Critical Process Parameter (CPP) .

2.1 Specification Table
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale yellow solidDark color indicates oxidation or polymer impurities.[2][3][4]
Identification H-NMR / IRConforms to StructureConfirms identity and tautomeric form.[2][3][4]
Assay (HPLC) HPLC-UV (254 nm)

99.0% (w/w)
Ensures stoichiometry in coupling reactions.
Regioisomeric Purity HPLC / F-NMR

99.8%
Critical: Limits the 4-(3,4-difluorophenyl) isomer.[2][3][4]
Fluorine Impurities 19F-NMRNo unassigned peaks > 0.1%Detects defluorinated or trifluorinated byproducts.[2][3][4]
Loss on Drying Gravimetric

0.5%
Critical for accurate weight charging.[3][4]
Sulfated Ash Gravimetric

0.1%
Controls inorganic salts (NaCl/KBr) from workup.[4]
Heavy Metals (Pd) ICP-MS

20 ppm
Prevents catalyst poisoning in downstream steps.[3][4]
Part 3: Validated Analytical Protocols

These protocols are designed to be self-validating, meaning they include internal system suitability checks.[2][3][4]

3.1 HPLC Method for Purity & Regioisomer Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/pyridone functionality).[4]

  • System Suitability:

    • Tailing factor

      
       1.5.[3][4]
      
    • Resolution (

      
      ) between main peak and nearest impurity > 2.0.[4]
      
3.2 19F-NMR for Specific Impurity Quantitation
  • Solvent: DMSO-d6 (ensures solubility of the pyridone form).[3][4]

  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Procedure:

    • Dissolve 20 mg sample + 10 mg internal standard in 0.7 mL DMSO-d6.

    • Acquire 19F spectrum (proton decoupled).[4]

    • Integrate the -138/-140 ppm signals (product) against the standard (-63 ppm).

    • Why this works: It specifically quantifies fluorinated impurities (e.g., monofluorophenyl analogs) that might co-elute in HPLC [3].[4]

Part 4: Synthesis & Impurity Fate Mapping

The following diagram illustrates the synthesis pathway and the fate of critical impurities, demonstrating why "HP Grade" controls are necessary.

G SM1 6-Chloro-2- hydroxypyridine Inter Crude Product (Mixture) SM1->Inter SM2 3,4-Difluorophenyl boronic acid SM2->Inter Cat Pd Catalyst (Suzuki Coupling) Cat->Inter Imp1 Impurity: Des-fluoro analog Inter->Imp1 Side Rxn Imp2 Impurity: Pd Residues Inter->Imp2 Carryover Imp3 Impurity: Regioisomer (4-substituted) Inter->Imp3 If Condensation Route Used Final_HP HP Grade Product (>99.5%, <10ppm Pd) Inter->Final_HP Recrystallization + Scavenger Treatment Final_SC Standard Grade (>98%, Isomers present) Inter->Final_SC Precipitation Only Downstream_Fail Downstream Failure: - Low Yield - Catalyst Poisoning Final_SC->Downstream_Fail Causes

Figure 1: Impurity Fate Map contrasting the production of High-Performance (HP) vs. Standard Commodity (SC) grades.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link[4]

  • Friebolin, H. (2011).[4] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[2][3][4] (Standard reference for 19F qNMR methodologies).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(3,4-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-(3,4-Difluorophenyl)-2-hydroxypyridine. As a substituted pyridine derivative, this compound requires management as hazardous chemical waste to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined herein are grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Characterization

6-(3,4-Difluorophenyl)-2-hydroxypyridine, while not having a universally published, specific Safety Data Sheet (SDS), belongs to the pyridine chemical class. Pyridine and its derivatives are generally treated as hazardous materials.[1][2] Based on the known toxicology of analogous compounds like 2-hydroxypyridine and various difluorophenyl derivatives, it is imperative to handle this compound with the assumption that it poses the following risks:

  • Oral Toxicity: Harmful or toxic if swallowed.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the EPA.[6] Therefore, 6-(3,4-Difluorophenyl)-2-hydroxypyridine and any materials contaminated with it must be disposed of through a certified hazardous waste program and must never be discarded in regular trash or poured down the sanitary sewer system.[2][6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[2][7] Proper ventilation is the primary engineering control to prevent inhalation of airborne particulates.

Adherence to a strict PPE protocol is mandatory.[8] This serves as the primary barrier against direct contact.

  • Eye and Face Protection: Wear chemical splash goggles or a full-face shield that complies with OSHA's eye and face protection standards (29 CFR 1910.133).[7]

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical waste.[4]

Step-by-Step Waste Collection and Storage Protocol

Proper containment is the first step in the disposal chain of custody. This protocol ensures that waste is collected, labeled, and stored in a manner that is safe and compliant with EPA and OSHA regulations.[6][9]

  • Container Selection:

    • Collect all waste—including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, wipes)—in a designated, compatible hazardous waste container.[2][6]

    • The container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • The container must have a secure, sealable lid to prevent leaks or spills.[2]

  • Chemical Segregation:

    • Store waste containers of 6-(3,4-Difluorophenyl)-2-hydroxypyridine away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[10]

  • Waste Labeling (Critical Step):

    • Proper labeling is mandated by OSHA's Hazard Communication Standard and the EPA.[6][9]

    • Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department to the container as soon as the first drop of waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full, unabbreviated chemical name: "6-(3,4-Difluorophenyl)-2-hydroxypyridine".[6] For mixtures, list all constituents and their approximate percentages.

      • The date of waste generation (accumulation start date).[6]

      • The specific hazard characteristics (e.g., Toxic, Irritant). Check the appropriate hazard pictograms on the tag.[6]

      • Principal Investigator's name, lab location, and contact information.[6]

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[2]

    • The container must be kept in a secondary containment bin or tray to contain any potential leaks.[2]

    • This storage area should be clearly marked and away from general work areas, heat sources, and direct sunlight.[2]

Spill Management Protocol

Accidents require immediate and correct action to mitigate risks.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[2][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 6-(3,4-Difluorophenyl)-2-hydroxypyridine.

G Disposal Workflow for 6-(3,4-Difluorophenyl)-2-hydroxypyridine start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Affix EHS Tag & Label with Full Chemical Name, Hazards, and Date container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (Secondary Containment) labeling->storage full Is Container Full or Ready for Pickup? storage->full full->storage No Continue to add waste ehs Step 5: Contact EHS for Waste Pickup and Disposal full->ehs Yes end_node Waste Safely Managed by Professionals ehs->end_node

Caption: Decision workflow for the safe collection and disposal of 6-(3,4-Difluorophenyl)-2-hydroxypyridine waste.

Regulatory and Safety Data Summary

ParameterGuideline / InformationSource
Regulatory Framework Resource Conservation and Recovery Act (RCRA)EPA[6]
Governing Agencies Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA)[6][12]
Waste Classification Hazardous Waste . Must be managed via a licensed disposal facility.[1][2]
Inferred GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on analogs[3][4][13]
Disposal Method Prohibited: Drain disposal, regular trash.Required: Collection by institutional EHS for incineration or other approved methods.[1][2][6]
Incompatible Materials Strong oxidizing agents, Strong acids[10]

Final Disposal by Licensed Professionals

The responsibility of the laboratory researcher ends with the safe and compliant collection, labeling, and storage of the hazardous waste. The final disposal must be handled by your institution's EHS department or a contracted licensed hazardous waste disposal company.[6][10][14] These professionals are trained to transport and dispose of chemical waste using methods such as high-temperature incineration, which is a common practice for pyridine-based compounds.[1] Never attempt to treat or neutralize chemical waste in the laboratory unless you have specific, approved protocols and training from your EHS department.[15]

Disclaimer: This document is intended as a procedural guide based on available safety information for structurally similar compounds and general regulatory standards. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS), institutional protocols, or the expert guidance of your Environmental Health & Safety (EHS) department. Always consult your local and institutional regulations before handling and disposing of any chemical.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Certified Safety. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]

  • The Laboratory Standard. (n.d.). Duke University & Health System, Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet. (n.d.). Not specified. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.